Padac
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-3-[[2-[[4-(dimethylamino)phenyl]diazenyl]pyridin-1-ium-1-yl]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4S2/c1-31(2)19-10-8-18(9-11-19)29-30-21-7-3-4-12-32(21)15-17-16-39-26-23(25(35)33(26)24(17)27(36)37)28-22(34)14-20-6-5-13-38-20/h3-13,23,26H,14-16H2,1-2H3,(H-,28,34,36,37)/t23-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHBECOAGZMTFE-ZEQKJWHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=[N+]2CC3=C(N4C(C(C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=[N+]2CC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228160 | |
| Record name | Pyridine-2-azo-4-dimethylaniline cephalosporin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77449-91-3 | |
| Record name | Pyridine-2-azo-4-dimethylaniline cephalosporin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077449913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-2-azo-4-dimethylaniline cephalosporin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Padcev® (enfortumab vedotin-ejfv)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Padcev® (enfortumab vedotin-ejfv) is a first-in-class antibody-drug conjugate (ADC) that has demonstrated significant clinical benefit in the treatment of locally advanced or metastatic urothelial cancer.[1] This guide provides a comprehensive technical overview of the core mechanism of action of Padcev, detailing its molecular components, the signaling pathways it modulates, and the key experimental evidence that underpins our understanding of its function. Quantitative data from pivotal clinical trials are presented for comparative analysis, and detailed experimental protocols are provided for key assays.
Core Mechanism of Action: A Multi-Step Process
Padcev is an antibody-drug conjugate that targets Nectin-4, a protein highly expressed on the surface of urothelial carcinoma cells.[1][2] Its mechanism of action can be delineated into a sequential process involving targeted binding, internalization, proteolytic cleavage, and the induction of apoptotic cell death through microtubule disruption.
Molecular Components of Enfortumab Vedotin-ejfv
Padcev is comprised of three key components:
-
Enfortumab: A fully human IgG1 kappa monoclonal antibody that specifically targets Nectin-4.[3]
-
Monomethyl Auristatin E (MMAE): A potent microtubule-disrupting agent, which is the cytotoxic payload of the ADC.[3]
-
A Protease-Cleavable Linker: This maleimidocaproyl valine-citrulline linker stably connects MMAE to the antibody in circulation. Once internalized into the target cell's lysosome, the linker is cleaved by proteases, releasing the active MMAE payload.
Step-by-Step Mechanism of Action
The anticancer activity of Padcev is a result of the following steps:[3]
-
Binding to Nectin-4: The enfortumab antibody component of Padcev binds with high affinity to Nectin-4 on the surface of tumor cells.[2]
-
Internalization: Upon binding, the Padcev-Nectin-4 complex is internalized by the cancer cell through endocytosis.
-
Lysosomal Trafficking and Cleavage: The internalized complex is trafficked to the lysosome, where lysosomal proteases, such as cathepsin B, cleave the valine-citrulline linker.
-
Release of MMAE: This cleavage releases the cytotoxic payload, MMAE, into the cytoplasm of the cancer cell.
-
Microtubule Disruption: MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network within the cell.
-
Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to G2/M phase cell cycle arrest and subsequent induction of apoptosis, or programmed cell death.[4]
Signaling Pathways in MMAE-Induced Apoptosis
The cytotoxic payload of Padcev, MMAE, induces apoptosis primarily through the intrinsic pathway, which is initiated by intracellular stress. The disruption of the microtubule network is a key stress signal that activates a cascade of molecular events culminating in cell death.
The process involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of apoptosis.[5][6] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[5][6] MMAE-induced cellular stress leads to the activation of pro-apoptotic "BH3-only" proteins, which in turn activate Bax and Bak.[7] Activated Bax and Bak oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[7]
Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases execute the final stages of apoptosis by cleaving a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
Quantitative Data from Pivotal Clinical Trials
The clinical efficacy of Padcev has been established in a series of pivotal clinical trials. The following tables summarize key quantitative data from the EV-201, EV-301, and EV-302 studies.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | EV-201 (Cohort 1) (N=125) | EV-301 (Padcev Arm) (N=301) | EV-302 (Padcev + Pembrolizumab Arm) (N=442) |
| Median Age, years (range) | 69 (40-84) | 68 (32-84) | 69 (37-87)[2] |
| Sex, n (%) | |||
| Male | 93 (74.4) | 233 (77.4) | 338 (76.5) |
| Female | 32 (25.6) | 68 (22.6) | 104 (23.5) |
| Race, n (%) | |||
| White | 70 (56.0) | 156 (51.8) | 291 (65.8) |
| Asian | 44 (35.2) | 111 (36.9) | 108 (24.4) |
| Black or African American | 5 (4.0) | 2 (0.7) | 5 (1.1) |
| Other/Unknown | 6 (4.8) | 32 (10.6) | 38 (8.6) |
| ECOG Performance Status, n (%) | |||
| 0 | 49 (39.2) | 120 (39.9) | 246 (55.7) |
| 1 | 76 (60.8) | 181 (60.1) | 196 (44.3) |
| Metastatic Disease, n (%) | 125 (100) | 287 (95.3) | 442 (100) |
Data compiled from publicly available clinical trial information.
Table 2: Efficacy Outcomes
| Endpoint | EV-201 (Cohort 1) | EV-301 (Padcev vs. Chemotherapy) | EV-302 (Padcev + Pembrolizumab vs. Chemotherapy) |
| Objective Response Rate (ORR), % (95% CI) | 44 (35.1, 53.2) | Padcev: 40.6 (34.9, 46.5)[1] Chemo: 17.9 (13.7, 22.8) | Padcev + Pembro: 68 (63, 72) Chemo: 44 (40, 49) |
| Complete Response (CR), % | 12 | Padcev: 4.9[1] Chemo: 2.7[1] | Padcev + Pembro: 29 Chemo: 12 |
| Median Duration of Response (DoR), months (95% CI) | 7.6 (6.3, not reached) | Padcev: 7.4 (6.1, 8.3) Chemo: 6.2 (4.6, 7.4) | Padcev + Pembro: Not reached Chemo: 7.3 |
| Median Progression-Free Survival (PFS), months (95% CI) | 5.8 (5.0, 7.5) | Padcev: 5.6 (5.3, 5.8)[1] Chemo: 3.7 (3.5, 3.9)[1] | Padcev + Pembro: 12.5 (10.4, 16.6) Chemo: 6.3 (6.2, 6.5) |
| Median Overall Survival (OS), months (95% CI) | 11.7 (9.1, 14.0) | Padcev: 12.9 (10.6, 15.2)[1] Chemo: 9.0 (8.1, 10.7)[1] | Padcev + Pembro: 31.5 (25.4, not reached) Chemo: 16.1 (13.9, 18.3) |
Data compiled from publicly available clinical trial information.
Table 3: Common Treatment-Related Adverse Events (≥20% in any Padcev arm)
| Adverse Event | EV-201 (Cohort 1) (%) | EV-301 (Padcev Arm) (%) | EV-302 (Padcev + Pembrolizumab Arm) (%) |
| Rash | 48 | 48 | 68 |
| Fatigue | 50 | 46 | 51 |
| Peripheral Neuropathy | 50 | 50 | 60 |
| Alopecia | 49 | 45 | 52 |
| Decreased Appetite | 44 | 45 | 47 |
| Dysgeusia | 40 | 29 | 26 |
| Nausea | 39 | 39 | 45 |
| Diarrhea | 34 | 42 | 45 |
| Pruritus | 26 | 32 | 33 |
| Dry Eye | 20 | 28 | 34 |
Data compiled from publicly available clinical trial information.
Detailed Experimental Protocols
Nectin-4 Immunohistochemistry (IHC) Protocol
This protocol is a representative method for the detection of Nectin-4 in formalin-fixed, paraffin-embedded (FFPE) urothelial carcinoma tissue sections.
-
Specimen Preparation: 4-μm thick sections from FFPE tissue blocks are cut and mounted on charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a high pH EDTA buffer (e.g., Tris-EDTA buffer, pH 9.0) at 95-100°C for 20-30 minutes.
-
Peroxidase Blocking: Endogenous peroxidase activity is blocked by incubating the slides in a 3% hydrogen peroxide solution for 10-15 minutes at room temperature.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against Nectin-4 (a commercially available rabbit monoclonal antibody is often used, such as clone EPR15613-68) at a pre-optimized dilution (e.g., 1:1000) for 60 minutes at room temperature or overnight at 4°C.[8]
-
Detection System: A polymer-based detection system with a horseradish peroxidase (HRP)-conjugated secondary antibody is used. Slides are incubated with the secondary antibody for 30-60 minutes at room temperature.
-
Chromogen: The signal is visualized using a 3,3'-diaminobenzidine (DAB) chromogen solution, resulting in a brown precipitate at the site of antigen expression.
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Slides are dehydrated through a graded series of ethanol, cleared in xylene, and coverslipped with a permanent mounting medium.
-
Scoring (H-Score): Nectin-4 expression is evaluated using the H-score system, which incorporates both the intensity of staining and the percentage of positive tumor cells.[8][9][10] The H-score is calculated as follows: H-Score = [1 x (% cells with weak staining)] + [2 x (% cells with moderate staining)] + [3 x (% cells with strong staining)] The H-score ranges from 0 to 300.[9][11]
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effect of Padcev on cancer cell lines in vitro.
-
Cell Seeding: Urothelial carcinoma cells (e.g., T24, HT1376) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of Padcev or a control antibody-drug conjugate for a specified period (e.g., 72-96 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL). The plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by metabolically active cells are solubilized by adding a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Application of RECIST 1.1 in Urothelial Carcinoma Trials
The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standard method used to provide an objective assessment of tumor response to therapy in clinical trials.[12][13]
-
Baseline Assessment: At baseline, all tumor lesions are categorized as either "measurable" or "non-measurable."
-
Measurable lesions: Must have a longest diameter of ≥10 mm (or ≥15 mm in the short axis for lymph nodes) on CT scan.[14] A maximum of five measurable lesions in total, and a maximum of two per organ, are selected as "target lesions."[14]
-
Non-measurable lesions: All other lesions, including those that are too small to be accurately measured, are considered "non-target lesions."
-
-
Follow-up Assessments: Tumor assessments are performed at regular intervals during the trial. The sum of the longest diameters of all target lesions is calculated at each time point and compared to the baseline sum.
-
Response Categories:
-
Complete Response (CR): Disappearance of all target lesions. Any pathological lymph nodes must have a reduction in short axis to <10 mm.
-
Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions, taking the baseline sum as reference.
-
Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions, taking the smallest sum recorded since the treatment started as reference. In addition to the relative increase, the sum must also demonstrate an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progressive disease.[14]
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
In the context of urothelial carcinoma, specific considerations may include the assessment of lesions in the bladder wall and regional lymph nodes. The interpretation of post-treatment changes, such as necrosis or fibrosis, also requires careful evaluation by experienced radiologists.
Conclusion
Padcev represents a significant advancement in the treatment of urothelial carcinoma, leveraging a targeted delivery mechanism to enhance the therapeutic index of a potent cytotoxic agent. A thorough understanding of its multi-step mechanism of action, from Nectin-4 binding to the induction of apoptosis via microtubule disruption, is crucial for ongoing research and the development of next-generation antibody-drug conjugates. The quantitative data from pivotal clinical trials underscore its clinical efficacy, while the detailed experimental protocols provided herein offer a foundation for further investigation into its biological effects.
References
- 1. Enfortumab Vedotin (Padcev) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PADCEV® (enfortumab vedotin-ejfv) + pembrolizumab Efficacy [padcevhcp.com]
- 3. astellas.us [astellas.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Expression of Nectin-4 in Bladder Urothelial Carcinoma and in Morphologic Variants and Non-Urothelial Histotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Head-to-Head Comparison of the Expression Differences of NECTIN-4, TROP-2, and HER2 in Urothelial Carcinoma and Its Histologic Variants [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. ascopubs.org [ascopubs.org]
- 12. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 13. cytel.com [cytel.com]
- 14. RECIST 1.1 – RECIST [recist.eortc.org]
An In-depth Technical Guide to PADAC: A Chromogenic β-Lactamase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PADAC, an acronym for Pyridinium-2-azo-p-dimethylaniline chromophore, is a chromogenic cephalosporin derivative widely utilized in microbiological and biochemical research for the detection of β-lactamase activity. The hydrolysis of the β-lactam ring in this compound by β-lactamase enzymes results in a distinct color change, providing a qualitative and quantitative measure of enzyme activity. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, including detailed experimental protocols and a visualization of its mechanism of action.
Chemical Structure and Properties
This compound is a complex organic molecule with the systematic IUPAC name (6R,7R)-3-[[2-[[4-(dimethylamino)phenyl]diazenyl]pyridin-1-ium-1-yl]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate. Its core structure is a cephalosporin antibiotic scaffold modified with a pyridinium-2-azo-p-dimethylaniline chromophore.
Core Chemical Information
| Property | Value | Source |
| IUPAC Name | (6R,7R)-3-[[2-[[4-(dimethylamino)phenyl]diazenyl]pyridin-1-ium-1-yl]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Molecular Formula | C27H26N6O4S2 | |
| PubChem CID | 173590 | |
| CAS Number | 77449-91-3 |
Mechanism of Action: β-Lactamase Detection
The utility of this compound as a diagnostic tool lies in its susceptibility to hydrolysis by β-lactamase enzymes. The enzymatic cleavage of the amide bond within the β-lactam ring of the cephalosporin core induces a conformational change in the molecule. This structural alteration modifies the electronic properties of the integrated pyridinium-2-azo-p-dimethylaniline chromophore, leading to a shift in its maximum absorbance of light and a visually perceptible color change from purple to yellow. This colorimetric change forms the basis of assays to detect and quantify β-lactamase activity.
Experimental Protocols
Agar Plate-Based Assay for β-Lactamase Detection in Bacteria
This method is a straightforward approach for the semi-quantitative determination of β-lactamase activity in bacterial colonies.
Materials:
-
This compound solution (50 µM)
-
Standard agar medium
-
Petri dishes
-
Bacterial cultures to be tested
-
Incubator (37°C)
-
(Optional) β-lactamase inhibitor (e.g., clavulanic acid)
Procedure:
-
Prepare the agar medium according to the manufacturer's instructions and autoclave.
-
Cool the agar to approximately 45-50°C and aseptically add the this compound solution to a final concentration of 50 µM. Mix gently to ensure even distribution.
-
Pour the this compound-containing agar into sterile petri dishes and allow them to solidify.
-
Spot-inoculate the bacterial cultures (approximately 10^4 CFU per spot) onto the surface of the this compound agar plates.
-
Incubate the plates at 37°C.
-
Observe the plates for the formation of a yellow zone around the bacterial colonies. The diameter of the yellow zone is indicative of the level of extracellular β-lactamase activity.
-
For inhibitor studies, incorporate a β-lactamase inhibitor such as clavulanic acid (at a concentration range of 0.5 to 10 µg/ml) into the this compound agar before pouring the plates. A reduction or absence of the yellow zone in the presence of the inhibitor confirms the specificity of the enzymatic activity.
Spectrophotometric Assay for Quantitative β-Lactamase Activity
This method allows for the quantitative measurement of β-lactamase activity in solution by monitoring the change in absorbance over time.
Materials:
-
This compound solution
-
β-lactamase enzyme solution (or bacterial lysate)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Spectrophotometer capable of measuring absorbance at the appropriate wavelength for the hydrolyzed product (typically in the yellow range of the visible spectrum).
-
Cuvettes or microplate reader
Procedure:
-
Prepare a working solution of this compound in the assay buffer. The optimal concentration may need to be determined empirically but is often in the micromolar range.
-
Equilibrate the this compound solution and the enzyme sample to the desired assay temperature (e.g., 25°C or 37°C).
-
In a cuvette or a well of a microplate, add the assay buffer and the this compound working solution.
-
Initiate the reaction by adding a known amount of the β-lactamase enzyme solution or bacterial lysate.
-
Immediately start monitoring the change in absorbance at the wavelength corresponding to the hydrolyzed this compound product. The exact wavelength should be determined from the absorption spectrum of the fully hydrolyzed substrate.
-
Record the absorbance at regular time intervals.
-
Calculate the initial rate of the reaction (ΔAbsorbance/Δtime) from the linear portion of the progress curve.
-
The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the hydrolyzed this compound, c is the concentration, and l is the path length.
Conclusion
This compound serves as a valuable and straightforward chromogenic substrate for the detection and quantification of β-lactamase activity. Its distinct color change upon hydrolysis provides a clear visual endpoint for qualitative assays and a measurable signal for quantitative spectrophotometric analysis. The experimental protocols outlined in this guide offer robust methods for researchers in microbiology, biochemistry, and drug development to investigate β-lactamase-producing organisms and to screen for potential β-lactamase inhibitors. Careful consideration of substrate and enzyme concentrations, as well as buffer conditions, will ensure accurate and reproducible results.
The Discovery and History of Padac: A Chromogenic Substrate for Metallo-Beta-Lactamase Detection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Padac, a chromogenic cephalosporin, has served as a valuable tool in the study of β-lactamases, particularly metallo-β-lactamases (MBLs). Its utility lies in a distinct color change from purple to yellow upon the hydrolytic cleavage of its β-lactam ring by these enzymes. This visible spectroscopic shift allows for the convenient detection and quantification of β-lactamase activity, facilitating research into antibiotic resistance and the development of new therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and technical aspects of this compound as a chromogenic substrate.
Discovery and Historical Development
The foundational chromophore of this compound, pyridinium-2-azo-p-dimethylaniline, was described in the chemical literature as early as 1971 in the context of inorganic chemistry. However, its novel application as a reporter for β-lactamase activity came later.
In 1982, a significant development was reported in a paper titled "In vitro evaluation of pyridine-2-azo-p-dimethylaniline cephalosporin, a new diagnostic chromogenic reagent, and comparison with nitrocefin, cephacetrile, and other beta-lactam compounds". This publication introduced this compound as a new diagnostic tool.[1] The study highlighted this compound's advantageous properties, including its distinct color change and stability in various media compared to other chromogenic substrates available at the time.[1] Another publication from the same year further evaluated this compound for its use in rapid paper strip and tube tests for detecting β-lactamase-producing microorganisms.[2][3]
The full chemical name for this compound is (6R,7R)-3-[[2-[[4-(dimethylamino)phenyl]diazenyl]pyridin-1-ium-1-yl]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, with the CAS number 77449-91-3.[4]
Mechanism of Action
The functionality of this compound as a chromogenic substrate is based on a visually discernible hydrolysis reaction catalyzed by β-lactamase enzymes. The intact this compound molecule possesses a purple color. Upon interaction with a β-lactamase, the enzyme hydrolyzes the amide bond within the β-lactam ring. This cleavage disrupts the conjugated system of the molecule, leading to a significant shift in its light-absorbing properties and a resulting color change to yellow.[1]
Caption: Enzymatic hydrolysis of this compound by metallo-β-lactamase.
Quantitative Data
| Property | Value/Observation | Reference |
| Color Change | Purple to Yellow upon hydrolysis | [1] |
| Antimicrobial Activity | Low against gram-negative bacteria; active against Staphylococcus aureus (MIC 0.12 to 0.5 µg/ml) | [1] |
| Comparative Hydrolysis | Rates comparable to nitrocefin for type IIIa and Bacillus cereus β-lactamases | [1] |
| Stability | No color change or degradation observed over several hours in 50% human serum or various broth culture media | [1] |
Experimental Protocols
The following provides a general framework for a spectrophotometric assay to determine metallo-β-lactamase activity using this compound. Specific parameters may require optimization depending on the enzyme and experimental conditions.
1. Reagent Preparation:
-
Buffer: Prepare a suitable buffer, such as 50 mM HEPES or phosphate buffer, at a pH optimal for the specific metallo-β-lactamase being studied (typically in the neutral range). The buffer should also contain a zinc salt (e.g., 50 µM ZnSO₄) to ensure the metallo-enzyme is in its active, zinc-bound state.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. Due to potential light sensitivity, store the stock solution protected from light.
-
Enzyme Solution: Purify the metallo-β-lactamase of interest and prepare a stock solution of known concentration in the assay buffer.
2. Assay Procedure:
-
Pipette the assay buffer into a cuvette.
-
Add the this compound stock solution to the buffer to achieve the desired final concentration. Mix well.
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.
-
Immediately start monitoring the change in absorbance over time at a wavelength where the difference between the intact and hydrolyzed this compound is maximal. This is typically in the range of the visible spectrum corresponding to the purple color of the substrate.
-
The rate of the reaction can be determined from the initial linear portion of the absorbance versus time plot.
Caption: General workflow for a metallo-β-lactamase assay using this compound.
Signaling Pathway Context
This compound is not involved in a biological signaling pathway itself but is a tool to study the activity of enzymes that are critical in the context of antibiotic resistance. Metallo-β-lactamases are a key component of the bacterial defense mechanism against β-lactam antibiotics. By hydrolyzing these antibiotics, they prevent the drugs from reaching their targets: the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.
Caption: Role of Metallo-β-Lactamase in antibiotic resistance.
References
- 1. In vitro evaluation of pyridine-2-azo-p-dimethylaniline cephalosporin, a new diagnostic chromogenic reagent, and comparison with nitrocefin, cephacetrile, and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridinium-2-azo-p-dimethylaniline chromophore, a new chromogenic cephalosporin for rapid beta-lactamase testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridinium-2-azo-p-dimethylaniline chromophore, a new chromogenic cephalosporin for rapid beta-lactamase testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine-2-azo-4-dimethylaniline cephalosporin | C27H26N6O4S2 | CID 173590 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PADAC for the Detection of β-Lactamase Producing Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of antibiotic resistance represent a significant global health challenge. A primary mechanism of resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy, is the production of β-lactamase enzymes by bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Rapid and accurate detection of β-lactamase-producing bacteria is therefore crucial for appropriate antibiotic stewardship, infection control, and the development of new therapeutic strategies, including β-lactamase inhibitors. PADAC, a chromogenic cephalosporin, serves as a valuable tool in this endeavor. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of this compound for the detection and characterization of β-lactamase activity.
The Core Principle: A Chromogenic Shift
This compound (Pyridine-2-azo-p-dimethylaniline cephalosporin) is a chromogenic substrate that undergoes a distinct color change upon enzymatic hydrolysis by β-lactamases. The intact this compound molecule is purple. When a β-lactamase enzyme cleaves the β-lactam ring within the this compound structure, the resulting molecular rearrangement leads to a shift in its light-absorbing properties, causing the solution or medium to turn yellow.[1] This straightforward colorimetric change provides a rapid and visually detectable indication of β-lactamase activity.
Signaling Pathway of this compound Hydrolysis
The color change of this compound is a direct consequence of the enzymatic cleavage of its β-lactam ring. The following diagram illustrates this process.
Caption: Enzymatic cleavage of the β-lactam ring in this compound by β-lactamase results in a color change.
Quantitative Data Presentation
While extensive kinetic data specifically for this compound is not as widely published as for other chromogenic substrates like nitrocefin, comparative studies provide valuable quantitative insights into its performance.
| Parameter | This compound | Nitrocefin | Reference |
| Visual Detection | Slower color change | Faster color change | [1] |
| Agreement with Nitrocefin Test | 96% | N/A | [2] |
| Stability in 50% Human Serum | Stable, no spontaneous color change | Prone to non-enzymatic color change | [1] |
| Stability in Culture Media | Stable | Can exhibit degradation | [1] |
| Relative Hydrolysis Rate (vs. Cephacetrile) | Substantially greater | Greater than this compound | [1] |
| Relative Hydrolysis with Type IIIa β-lactamase | Comparable | Comparable | [1] |
| Inhibition by β-lactamase inhibitors | Generally greater inhibition observed | Less inhibition observed | [1] |
Experimental Protocols
This section provides detailed methodologies for the utilization of this compound in β-lactamase detection, ranging from qualitative screening to semi-quantitative assessment.
Qualitative Plate-Based Assay for β-Lactamase Detection
This method is suitable for screening bacterial isolates for β-lactamase production.
Principle: β-lactamase produced by bacterial colonies growing on an agar plate containing this compound will hydrolyze the substrate, resulting in a visible yellow halo around the colony.
Materials:
-
This compound solution (stock concentration to be determined based on solubility, for a final concentration of 50 µM in the agar)
-
Nutrient agar or other suitable bacterial growth medium
-
Petri dishes
-
Bacterial cultures to be tested
-
Positive control (a known β-lactamase-producing strain)
-
Negative control (a known non-β-lactamase-producing strain)
-
Incubator (37°C)
Procedure:
-
Prepare the agar medium according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to approximately 45-50°C.
-
Aseptically add the this compound stock solution to the molten agar to achieve a final concentration of 50 µM.[3] Mix gently but thoroughly to ensure even distribution.
-
Pour the this compound-containing agar into sterile petri dishes and allow them to solidify.
-
Inoculate the agar plates with the bacterial isolates to be tested. Spot inoculation is recommended for clear visualization of halos. Include positive and negative control strains on each plate.
-
Incubate the plates at 37°C for 18-24 hours.[3]
-
Observation: Examine the plates for the presence of a yellow zone around the bacterial growth. The appearance of a yellow halo indicates β-lactamase production. The absence of a color change indicates a negative result.
Semi-Quantitative Agar Diffusion Assay
This method allows for a semi-quantitative estimation of β-lactamase activity by measuring the diameter of the hydrolysis zone.
Principle: The diameter of the yellow zone of this compound hydrolysis around a bacterial colony is correlated with the amount of extracellular β-lactamase produced.[3]
Procedure:
-
Follow steps 1-5 of the qualitative plate-based assay protocol.
-
After incubation, measure the diameter of the yellow zone (including the colony diameter) in millimeters for each isolate.
-
A larger zone diameter is indicative of higher β-lactamase activity.
-
For more detailed analysis, a standard curve can be generated by spotting known concentrations of purified β-lactamase onto the this compound agar and measuring the resulting zone diameters after a set incubation time.
Spectrophotometric Assay for β-Lactamase Activity (General Protocol Adaptation)
Principle: The rate of change in absorbance due to the hydrolysis of this compound is measured over time, which is directly proportional to the β-lactamase activity.
Materials:
-
This compound solution of known concentration in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
β-lactamase enzyme solution (from bacterial lysate or purified)
-
Microplate reader or spectrophotometer capable of kinetic measurements
-
96-well microplate (for microplate reader) or cuvettes (for spectrophotometer)
Procedure:
-
Wavelength Determination: Determine the optimal wavelength for monitoring the color change of this compound from purple to yellow. This would likely be the wavelength of maximum absorbance of the hydrolyzed (yellow) product.
-
Reaction Setup: In a microplate well or cuvette, add the this compound solution to the buffer.
-
Initiate Reaction: Add a specific volume of the enzyme solution to the this compound solution to start the reaction.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at the predetermined wavelength over a set period.
-
Calculation of Activity: The rate of the reaction (ΔAbs/min) can be used to calculate the enzyme activity, typically expressed in units/mL or µmol/min/mL, using the Beer-Lambert law (A = εcl), provided the molar extinction coefficient (ε) of the hydrolyzed this compound is known.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the qualitative detection of β-lactamase using this compound agar plates.
References
- 1. In vitro evaluation of pyridine-2-azo-p-dimethylaniline cephalosporin, a new diagnostic chromogenic reagent, and comparison with nitrocefin, cephacetrile, and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of four methods for detecting beta-lactamase in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple assay of beta-lactamase with agar medium containing a chromogenic cephalosporin, pyridinium-2-azo-p-dimethylaniline chromophore (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the PADAC β-Lactamase Test
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies of the Pyridinium-2-azo-p-dimethylaniline Chromophore (PADAC) test for the detection of β-lactamase activity. It is designed to furnish researchers, scientists, and drug development professionals with the detailed technical information necessary for the effective application and interpretation of this chromogenic assay.
Core Principle of the this compound Test
The this compound test is a rapid, qualitative or semi-quantitative method used to detect the production of β-lactamase enzymes by bacteria. These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics, such as penicillins and cephalosporins. The principle of the test lies in the enzymatic hydrolysis of the β-lactam ring within the this compound molecule, a chromogenic cephalosporin.
This compound, in its intact form, possesses a distinct color due to the pyridinium-2-azo-p-dimethylaniline chromophore. When a β-lactamase enzyme is present, it catalyzes the cleavage of the amide bond in the β-lactam ring of the this compound molecule. This hydrolysis event induces a conformational change in the molecule, leading to a distinct and visually detectable color change, typically to yellow.[1][2] The intensity and speed of this color change can provide a semi-quantitative measure of the β-lactamase activity.
The general reaction can be visualized as follows:
Caption: Hydrolysis of the this compound molecule by β-lactamase.
Experimental Protocols
The this compound test can be performed in various formats, including agar plate assays, broth-based assays, and test strips.
Agar Plate Assay
This method is particularly useful for screening multiple isolates simultaneously and for observing the diffusion of extracellular β-lactamases.
Materials:
-
Muller-Hinton agar (or other suitable nutrient agar)
-
This compound solution (to a final concentration of 50 µM in the agar)[1][2]
-
Bacterial cultures to be tested
-
Positive and negative control strains
-
Petri dishes
Procedure:
-
Prepare the agar medium according to the manufacturer's instructions.
-
Autoclave the medium and allow it to cool to 45-50°C.
-
Aseptically add the this compound solution to the molten agar to achieve a final concentration of 50 µM and mix gently but thoroughly.[1][2]
-
Pour the this compound-containing agar into sterile Petri dishes and allow them to solidify.
-
Inoculate the agar plates with the bacterial isolates to be tested. This can be done by spotting a standardized inoculum onto the surface.
-
Interpretation: A positive result is indicated by the formation of a yellow zone around the bacterial growth, signifying the hydrolysis of this compound. The diameter of the yellow zone can be used as a semi-quantitative measure of β-lactamase activity.[1]
This compound Test Strip
Commercial test strips offer a rapid and convenient format for testing individual colonies.
Materials:
-
This compound test strips
-
Bacterial colonies from a culture plate
-
Sterile loop or applicator stick
-
Deionized or distilled water
Procedure:
-
Place a this compound test strip on a clean, dry surface, such as a microscope slide.
-
Add one drop of deionized or distilled water to the reaction zone of the strip.
-
Using a sterile loop, pick a well-isolated colony of the test organism and smear it onto the moistened reaction zone.
-
Observe for a color change at room temperature.
-
Interpretation: A positive reaction is indicated by a color change to yellow within a specified time (usually 5-15 minutes, refer to manufacturer's instructions). The absence of a color change indicates a negative result. It is important to note that this compound test strips have shown efficacy in detecting β-lactamase from organisms like Neisseria gonorrhoeae and Haemophilus influenzae, but may not be reliable for all bacteria, such as staphylococci.[3]
Quantitative Data
While the this compound test is often used qualitatively, spectrophotometric methods can be employed for a more quantitative analysis of β-lactamase kinetics. However, specific kinetic parameters for this compound are not as widely published as for other chromogenic substrates like nitrocefin. The following table summarizes typical data that would be sought for a quantitative analysis.
| Parameter | Description | Typical Method of Determination |
| Michaelis Constant (Km) | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). Reflects the affinity of the enzyme for the substrate. | Spectrophotometric kinetic assay |
| Maximum Velocity (Vmax) | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. | Spectrophotometric kinetic assay |
| Turnover Number (kcat) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Calculated from Vmax and enzyme concentration |
| Catalytic Efficiency (kcat/Km) | A measure of how efficiently an enzyme converts a substrate into a product. | Calculated from kcat and Km |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the detection of β-lactamase in clinical isolates using the this compound test.
Caption: A logical workflow for β-lactamase detection.
Inhibition of the this compound Reaction
A key application in drug development and microbial diagnostics is the use of β-lactamase inhibitors. The this compound test can be adapted to screen for and characterize such inhibitors. For instance, the addition of clavulanic acid, a known β-lactamase inhibitor, has been shown to prevent the hydrolysis of this compound by certain types of β-lactamases.[1] This is demonstrated by the absence of a color change in the presence of the inhibitor, even when a β-lactamase-producing organism is present. This principle can be extended to test the efficacy of novel inhibitor compounds.
References
- 1. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 2. Rapid spectrophotometric method for the determination of beta-lactamase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple assay of beta-lactamase with agar medium containing a chromogenic cephalosporin, pyridinium-2-azo-p-dimethylaniline chromophore (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PADAC Hydrolysis by Beta-Lactamases
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the hydrolysis of the chromogenic cephalosporin PADAC by beta-lactamase enzymes. It covers the underlying biochemical mechanisms, quantitative kinetic data, and detailed experimental protocols for utilizing this compound in beta-lactamase activity assays.
Introduction to this compound and Beta-Lactamases
Beta-lactamases are a diverse family of enzymes produced by bacteria that confer resistance to beta-lactam antibiotics such as penicillins and cephalosporins. They function by hydrolyzing the amide bond in the beta-lactam ring, rendering the antibiotic ineffective. The increasing prevalence of beta-lactamase-producing bacteria poses a significant threat to public health, driving the need for rapid and reliable methods for their detection and characterization.
This compound (Pyridinium-2-azo-p-dimethylaniline chromophore) is a chromogenic cephalosporin substrate used for the detection of beta-lactamase activity. Intact this compound is purple, but upon hydrolysis of its beta-lactam ring by a beta-lactamase, it undergoes a distinct color change to yellow. This property allows for a simple and direct spectrophotometric assay of beta-lactamase activity.
The Mechanism of this compound Hydrolysis
The hydrolysis of this compound by serine-based beta-lactamases, the most common class of these enzymes, proceeds through a two-step acylation and deacylation mechanism.
-
Acylation: The catalytic serine residue in the active site of the beta-lactamase acts as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring of this compound. This forms a transient tetrahedral intermediate which then collapses, leading to the opening of the beta-lactam ring and the formation of a covalent acyl-enzyme intermediate. This step is generally rapid.
-
Deacylation: A water molecule, activated by a general base in the active site (such as a conserved glutamate or lysine residue), acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down, releasing the hydrolyzed, inactive this compound molecule and regenerating the free, active enzyme. The deacylation step is often the rate-limiting step in the overall catalytic cycle.
The cleavage of the beta-lactam ring in this compound leads to a change in the electronic structure of the molecule, resulting in the observable color shift from purple to yellow.
Caption: Mechanism of this compound hydrolysis by a serine beta-lactamase.
Quantitative Data on Beta-Lactamase Hydrolysis of Cephalosporins
| Beta-Lactamase | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| TEM-1 (Class A) | Cephalothin | 26 | 700 | 2.7 x 107 |
| TEM-1 (Class A) | Cephaloridine | 130 | 1000 | 7.7 x 106 |
| AmpC (Class C) | Cephalothin | 13 | 1200 | 9.2 x 107 |
| AmpC (Class C) | Cephaloridine | 20 | 1800 | 9.0 x 107 |
| P99 (Class C) | Cephalothin | 45 | 1500 | 3.3 x 107 |
| KPC-2 (Class A) | Cefotaxime | 66 | 43 | 6.5 x 105 |
| OXA-10 (Class D) | Cephaloridine | 250 | 1.2 | 4.8 x 103 |
Note: The kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition).
Experimental Protocol for Beta-Lactamase Assay using this compound
This section provides a detailed methodology for determining beta-lactamase activity using this compound as a substrate.
Materials
-
This compound solution (e.g., 1 mg/mL in a suitable buffer like 50 mM phosphate buffer, pH 7.0)
-
Beta-lactamase enzyme preparation (purified or crude cell lysate)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Microplate reader capable of measuring absorbance at the wavelength of maximum absorbance change for this compound hydrolysis (typically around 490-570 nm for the appearance of the yellow product)
-
96-well microplates
-
Standard laboratory pipettes and consumables
Method
-
Preparation of Reagents:
-
Prepare a stock solution of this compound. The optimal concentration may need to be determined empirically but a starting point of 100 µM in the final reaction volume is common.
-
Dilute the beta-lactamase enzyme preparation in assay buffer to a concentration that results in a linear rate of hydrolysis over a reasonable time course (e.g., 5-10 minutes).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
X µL of assay buffer
-
Y µL of the diluted beta-lactamase enzyme
-
The total volume should be brought to a pre-determined volume (e.g., 180 µL) before the addition of the substrate.
-
-
Include appropriate controls:
-
Negative control: Assay buffer without the enzyme to monitor for spontaneous degradation of this compound.
-
Blank: Assay buffer and this compound without the enzyme to zero the spectrophotometer.
-
-
-
Initiation and Measurement:
-
Initiate the reaction by adding Z µL of the this compound stock solution to each well to reach the desired final concentration.
-
Immediately place the microplate in the microplate reader.
-
Measure the change in absorbance over time at the appropriate wavelength. Readings should be taken at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes).
-
-
Data Analysis:
-
Plot the absorbance versus time for each reaction.
-
The initial rate of the reaction (V0) is determined from the linear portion of the curve.
-
The beta-lactamase activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the hydrolyzed this compound at the measured wavelength, c is the concentration, and l is the path length. The change in concentration of the product over time can be determined from the change in absorbance.
-
Caption: Experimental workflow for a this compound-based beta-lactamase assay.
Conclusion
This compound serves as a valuable tool for the detection and characterization of beta-lactamase activity. Its distinct color change upon hydrolysis provides a straightforward and sensitive method for monitoring enzyme kinetics. This technical guide has provided an in-depth overview of the mechanism of this compound hydrolysis, comparative kinetic data for cephalosporin substrates, and a detailed experimental protocol for its use in a laboratory setting. This information is intended to support researchers and drug development professionals in their efforts to combat antibiotic resistance by enabling a deeper understanding and more efficient analysis of beta-lactamase enzymes.
PADAC: A Chromogenic Tool for the In-Depth Study of Antibiotic Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating crisis of antibiotic resistance necessitates the development and utilization of robust tools to understand the underlying mechanisms of bacterial defense. One of the primary mechanisms of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which inactivate these drugs by hydrolyzing the characteristic four-membered β-lactam ring. The chromogenic cephalosporin, PADAC (pyridinium-2-azo-p-dimethylaniline chromophore), serves as a powerful analytical tool for the detection and quantification of β-lactamase activity. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of this compound in antibiotic resistance research.
Core Principle: The Mechanism of this compound Action
This compound is a cephalosporin derivative that undergoes a distinct color change upon hydrolysis of its β-lactam ring by a β-lactamase. In its intact form, this compound is a violet-colored compound. When a β-lactamase enzyme cleaves the amide bond within the β-lactam ring, the molecular structure is altered, leading to a shift in its light-absorbing properties. This results in a visible color change to yellow, which can be qualitatively observed or quantitatively measured using a spectrophotometer. This direct, enzyme-mediated color change forms the basis of a simple and rapid assay for β-lactamase activity.
Quantitative Analysis of β-Lactamase Activity
The hydrolysis of this compound can be monitored over time to determine the kinetic parameters of β-lactamase enzymes. By measuring the rate of change in absorbance at a specific wavelength, one can calculate the enzyme's activity. While extensive kinetic data for this compound is not as readily available as for its counterpart, Nitrocefin, the principles of the assay are identical. Nitrocefin, another chromogenic cephalosporin, changes from yellow to red upon hydrolysis and is widely used for kinetic studies. The data presented below for Nitrocefin serves as a strong proxy for what can be obtained using this compound.
Table 1: Kinetic Parameters of Plasmid-Encoded AmpC β-Lactamases with Nitrocefin
| β-Lactamase | kcat (s-1) | Km (μM) | kcat/Km (μM-1s-1) |
| ACT-1 | 400 ± 80 | 22 ± 4 | 18 |
| CMY-2 | 2220 ± 150 | 230 ± 30 | 9.7 |
| MIR-1 | 1500 ± 100 | 110 ± 20 | 13.6 |
| LAT-1 | 900 ± 100 | 60 ± 10 | 15 |
Data is illustrative and based on published values for Nitrocefin with plasmid-mediated AmpC β-lactamases.
Experimental Protocols
This section provides detailed methodologies for both qualitative and quantitative β-lactamase assays using this compound.
Qualitative this compound Agar Plate Assay
This method is useful for screening bacterial isolates for β-lactamase production.
Materials:
-
This compound powder
-
M Mueller-Hinton agar
-
Sterile petri dishes
-
Bacterial cultures for testing
-
Clavulanic acid (optional, for inhibitor testing)
-
Incubator at 37°C
Procedure:
-
Prepare this compound Agar Plates:
-
Prepare Mueller-Hinton agar according to the manufacturer's instructions.
-
Autoclave the agar and allow it to cool to 45-50°C in a water bath.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Aseptically add the this compound stock solution to the molten agar to a final concentration of 50 µM. Mix gently but thoroughly to ensure even distribution.
-
If testing for inhibition, clavulanic acid can be added to the agar at a final concentration of 2 µg/mL.[1]
-
Pour the this compound-containing agar into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
Prepare a suspension of the bacterial isolate to be tested, equivalent to a 0.5 McFarland standard.
-
Spot inoculate 10 µL of the bacterial suspension (approximately 104 CFU) onto the surface of the this compound agar plate.[1]
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.[1]
-
-
Interpretation:
-
A positive result is indicated by the formation of a yellow halo around the bacterial colony, signifying the hydrolysis of this compound by β-lactamase.[1] The diameter of the yellow zone can provide a semi-quantitative measure of enzyme activity.[1]
-
A negative result is indicated by the absence of a color change (the area around the colony remains violet).
-
Quantitative Spectrophotometric Assay
This method allows for the determination of β-lactamase kinetics. The protocol is adapted from standard procedures for chromogenic cephalosporins like Nitrocefin and can be performed in a 96-well microplate reader.
Materials:
-
This compound powder
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Purified β-lactamase enzyme or bacterial cell lysate
-
96-well clear, flat-bottom microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at the optimal wavelength for hydrolyzed this compound (typically in the 480-570 nm range, needs to be determined empirically). For Nitrocefin, the wavelength is 490 nm.[2][3]
Procedure:
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO. Store in small aliquots at -20°C, protected from light.
-
Working this compound Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentrations for the assay (e.g., a range of concentrations from 10 µM to 200 µM to determine Km).
-
Enzyme Preparation: Dilute the purified β-lactamase or bacterial lysate in cold Assay Buffer to a concentration that will result in a linear rate of hydrolysis over the measurement period.
-
-
Assay Execution:
-
Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the working this compound solution to each well.
-
Immediately place the plate in the spectrophotometer or microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at the optimal wavelength for hydrolyzed this compound in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes at room temperature.[2]
-
-
Data Analysis:
-
Calculate the initial velocity (V0) of the reaction from the linear portion of the absorbance vs. time plot. The rate of reaction can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the hydrolyzed this compound.
-
Plot the initial velocities against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax of the enzyme.
-
Applications in Antibiotic Resistance Research
This compound is a versatile tool with several applications in the study of antibiotic resistance:
-
Screening for β-Lactamase Production: The qualitative agar plate assay provides a simple and effective method for screening large numbers of bacterial isolates for the presence of β-lactamase activity.
-
Enzyme Kinetics and Characterization: The quantitative spectrophotometric assay allows for the detailed characterization of β-lactamase enzymes, including the determination of their kinetic parameters (Km and kcat). This information is crucial for understanding the efficiency of different enzymes against various β-lactam substrates.
-
Inhibitor Screening: this compound can be used in high-throughput screening assays to identify novel β-lactamase inhibitors. A decrease in the rate of this compound hydrolysis in the presence of a test compound indicates potential inhibitory activity.
-
Studying Resistance Mechanisms: By comparing the β-lactamase activity of different bacterial strains, researchers can investigate the role of these enzymes in the overall resistance profile of the organisms.
Conclusion
This compound is a valuable and straightforward tool for the study of β-lactamase-mediated antibiotic resistance. Its distinct color change upon hydrolysis provides a clear and measurable signal for enzyme activity. The experimental protocols outlined in this guide, for both qualitative and quantitative assays, offer researchers a robust framework for investigating the prevalence, activity, and inhibition of β-lactamases. The continued use of such tools is essential for advancing our understanding of antibiotic resistance and for the development of new therapeutic strategies to combat this global health threat.
References
Spectral Properties of Padac: A Chromogenic Probe for β-Lactamase Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Padac, an acronym for Pyridinium-2-azo-p-dimethylaniline chromophore, is a chromogenic cephalosporin derivative that serves as a crucial substrate in the enzymatic-kinetic analysis of β-lactamase activity. The catalytic hydrolysis of the β-lactam ring within the this compound molecule by β-lactamase enzymes induces a significant and readily detectable change in its spectral properties. This distinct colorimetric shift forms the basis of a widely utilized spectrophotometric assay for quantifying β-lactamase activity, a key mechanism of bacterial resistance to β-lactam antibiotics. This technical guide provides a comprehensive overview of the spectral characteristics of this compound before and after enzymatic hydrolysis, detailed experimental protocols for its use in β-lactamase assays, and a visualization of the underlying biochemical processes.
Spectral Properties of this compound
The utility of this compound as a chromogenic substrate lies in the pronounced alteration of its absorption spectrum upon hydrolysis of its β-lactam ring. While intact this compound exhibits a characteristic absorption profile, its cleavage by β-lactamase results in a structurally altered product with a distinct color and, consequently, a different absorption maximum.
For a related chromogenic cephalosporin, a change in the molar extinction coefficient (Δε) of 14,500 cm⁻¹ M⁻¹ at 442 nm has been reported upon hydrolysis. This value is critical for the quantitative determination of enzyme activity.
Table 1: Spectral Data Analogy for Chromogenic Cephalosporins
| Compound | Form | Absorbance Maximum (λmax) | Molar Absorptivity (ε) | Change in Molar Absorptivity (Δε) upon Hydrolysis |
| This compound | Intact | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Hydrolyzed | Reportedly in the yellow region of the visible spectrum[2] | Not explicitly reported | ||
| Nitrocefin (Analogy) | Intact | ~380 nm (Yellow) | ~15,000 M⁻¹cm⁻¹ | |
| Hydrolyzed | ~490 nm (Red)[1] | ~20,500 M⁻¹cm⁻¹ | ~14,500 M⁻¹cm⁻¹ at 442 nm |
Note: The data for Nitrocefin is provided as a reference to illustrate the expected spectral changes.
Mechanism of this compound Hydrolysis
The hydrolysis of this compound is catalyzed by β-lactamase enzymes, which are produced by various bacteria and confer resistance to β-lactam antibiotics. The core of this reaction is the cleavage of the four-membered β-lactam ring within the cephalosporin structure of this compound.
Caption: Enzymatic hydrolysis of this compound by β-lactamase.
The precise chemical structure of the final hydrolyzed product of this compound is not definitively documented in readily available literature. However, the general mechanism for the hydrolysis of cephalosporins with a leaving group at the 3'-position involves the opening of the β-lactam ring.
Experimental Protocols
The following provides a generalized methodology for the quantitative spectrophotometric assay of β-lactamase activity using this compound. Researchers should optimize concentrations and incubation times based on the specific enzyme and experimental conditions.
Preparation of Reagents
-
Phosphate Buffer: Prepare a 50 mM sodium phosphate buffer, pH 7.2.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the phosphate buffer). The final concentration in the assay will typically be in the micromolar range. Protect the solution from light.
-
β-Lactamase Solution: Prepare a solution of the β-lactamase enzyme in the phosphate buffer. The concentration should be chosen to ensure a linear rate of hydrolysis over the desired time course.
Spectrophotometric Assay Protocol
-
Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance change upon this compound hydrolysis. Based on the observation of a yellow product, this is likely to be in the range of 400-500 nm. A preliminary scan of the absorbance spectra of intact and fully hydrolyzed this compound is recommended to determine the optimal wavelength.
-
Reaction Mixture: In a cuvette, combine the phosphate buffer and the this compound solution to the desired final concentrations.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the β-lactamase solution to the cuvette. Mix gently and immediately start recording the absorbance as a function of time (kinetic mode).
-
Data Acquisition: Record the change in absorbance over a period where the reaction rate is linear.
-
Calculation of Enzyme Activity: The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law:
Rate (M/s) = (ΔA / Δt) / (Δε * l)
Where:
-
ΔA is the change in absorbance
-
Δt is the change in time
-
Δε is the change in the molar extinction coefficient upon hydrolysis (in M⁻¹cm⁻¹)
-
l is the path length of the cuvette (typically 1 cm)
Enzyme activity is often expressed in Units (U), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under specified conditions.
-
Caption: Experimental workflow for β-lactamase assay using this compound.
Conclusion
This compound serves as a valuable tool for the kinetic analysis of β-lactamase enzymes due to its distinct chromogenic properties upon hydrolysis. The significant shift in its absorption spectrum allows for a continuous and sensitive spectrophotometric assay. While specific spectral constants for this compound are not as widely reported as for other chromogenic substrates like nitrocefin, the principles of the assay are well-established. By following the outlined experimental protocols and understanding the underlying mechanism of hydrolysis, researchers can effectively utilize this compound to quantify β-lactamase activity, aiding in the study of antibiotic resistance and the development of novel β-lactamase inhibitors. Further characterization of the precise spectral properties and the structure of hydrolyzed this compound would be beneficial to the scientific community.
References
Initial Investigations into Peptidylarginine Deiminase (PAD) Enzymatic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial investigations into the enzymatic activity of Peptidylarginine Deiminases (PADs). It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the fundamental characteristics of this enzyme family. This document summarizes key quantitative data, details common experimental methodologies, and visualizes associated signaling pathways.
Introduction to Peptidylarginine Deiminases (PADs)
Peptidylarginine deiminases (PADs) are a family of post-translational modification enzymes that catalyze the conversion of arginine residues within proteins to citrulline. This process, known as citrullination or deimination, has significant implications in various physiological and pathological processes. In mammals, the PAD family consists of five isozymes: PAD1, PAD2, PAD3, PAD4, and PAD6. While PADs play roles in normal biological functions such as skin keratinization and gene regulation, their dysregulated activity has been implicated in the pathogenesis of several autoimmune diseases, including rheumatoid arthritis and multiple sclerosis, as well as some cancers.[1][2] The initial investigations into their enzymatic activity have been crucial in understanding their function and in the development of targeted therapies.
Quantitative Data on PAD Enzymatic Activity
The following tables summarize the kinetic parameters for various PAD isozymes with different substrates. These data are essential for comparing the substrate specificity and catalytic efficiency of each enzyme.
Table 1: Kinetic Parameters for Small Molecule Substrates
| Isozyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| PAD1 | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | - | - | - |
| Nα-Benzoyl-L-arginine methyl ester (BAME) | 0.37 ± 0.07 | - | - | |
| Nα-Benzoyl-L-arginine amide (BAA) | - | - | 22,000 | |
| PAD2 | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 0.27 ± 0.06 | 3.2 ± 0.2 | 12,000 |
| Nα-Benzoyl-L-arginine methyl ester (BAME) | 0.24 ± 0.04 | 0.6 ± 0.02 | 2,500 | |
| Nα-Benzoyl-L-arginine amide (BAA) | 0.48 ± 0.07 | 0.3 ± 0.01 | 625 | |
| PAD3 | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | - | - | - |
| Nα-Benzoyl-L-arginine methyl ester (BAME) | - | - | - | |
| Nα-Benzoyl-L-arginine amide (BAA) | - | - | - | |
| PAD4 | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | - | - | - |
| Nα-Benzoyl-L-arginine methyl ester (BAME) | 1.66 ± 0.26 | - | - | |
| Nα-Benzoyl-L-arginine amide (BAA) | - | - | ~22,000 |
Data compiled from multiple sources.[1][2][3] Note: Some values were not available in the reviewed literature.
Table 2: Catalytic Efficiency (kcat/Km) for Histone Substrates
| Isozyme | Substrate | kcat/Km (M-1s-1) |
| PAD2 | Recombinant Histone H3 | 1,200 |
| PAD1 | Histone H4 | - |
| PAD3 | Histone H4 | - |
| PAD4 | Histone H3 | - |
Data compiled from multiple sources.[1] Note: Specific kcat and Km values for histone substrates are not always reported, with catalytic efficiency being the primary metric.
Experimental Protocols
Detailed methodologies are critical for the replication and advancement of research. The following sections outline the core principles of common assays used to investigate PAD enzymatic activity.
Colorimetric Assay for PAD Activity
This assay is a straightforward method for determining PAD activity based on the colorimetric detection of ammonia, a byproduct of the citrullination reaction.
Principle: The conversion of an arginine residue to a citrulline residue by PAD releases one molecule of ammonia. This ammonia can be quantified using a reaction that produces a colored product.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.6) containing a known concentration of the PAD enzyme, a substrate (e.g., Nα-benzoyl-L-arginine ethyl ester - BAEE), and calcium chloride (typically in the mM range, as PADs are calcium-dependent).[1][3]
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as an acidic solution, which denatures the enzyme.
-
Ammonia Detection: Add a colorimetric reagent for ammonia detection (e.g., a solution containing phenol and hypochlorite, which react with ammonia to form a blue-colored indophenol).
-
Quantification: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 630 nm) using a spectrophotometer.
-
Standard Curve: Generate a standard curve using known concentrations of ammonium chloride to determine the amount of ammonia produced in the enzymatic reaction.
-
Calculation: Calculate the enzyme activity based on the amount of ammonia produced per unit time per amount of enzyme.
High-Performance Liquid Chromatography (HPLC)-Based Assay
The HPLC-based assay offers a more sensitive and direct method for measuring the conversion of a substrate to its citrullinated product.
Principle: This method separates the substrate and the product of the enzymatic reaction using HPLC, allowing for their individual quantification.
Methodology:
-
Reaction Setup: The initial reaction setup is similar to the colorimetric assay, involving the incubation of the PAD enzyme with a substrate and calcium in a suitable buffer.
-
Reaction Termination: Terminate the reaction, often by adding an acid (e.g., perchloric acid) to precipitate the enzyme.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. The supernatant, containing the substrate and product, is collected for analysis.
-
HPLC Analysis:
-
Inject a defined volume of the supernatant onto an appropriate HPLC column (e.g., a reverse-phase C18 column).
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with a counter-ion like trifluoroacetic acid) to separate the substrate and the citrullinated product.
-
Detect the separated compounds using a UV detector at a wavelength where both the substrate and product absorb (e.g., 220 nm).
-
-
Quantification: The concentration of the substrate and product is determined by integrating the area under their respective peaks in the chromatogram and comparing them to standard curves of known concentrations.
-
Activity Calculation: Enzyme activity is calculated based on the rate of product formation or substrate consumption.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to PAD enzyme function and investigation.
General Workflow for Investigating PAD Enzymatic Activity
References
- 1. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Exploratory Studies Using Padac for Enzyme Detection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Padac, a chromogenic cephalosporin, serves as a valuable tool in the exploratory studies of enzyme detection, particularly for β-lactamases. These enzymes, produced by various bacteria, are a primary mechanism of resistance to β-lactam antibiotics. The principle of this compound-based assays lies in a distinct color change upon the enzymatic hydrolysis of the β-lactam ring, enabling the detection and semi-quantitative assessment of β-lactamase activity. This guide provides an in-depth overview of the available technical information on the use of this compound in enzyme detection, including experimental methodologies and the underlying reaction mechanism.
Principle of Detection
The core of this compound's utility as a chromogenic substrate is its molecular structure, which incorporates a β-lactam ring fused to a chromophore. In its intact form, this compound exhibits a specific color. When a β-lactamase enzyme is present, it catalyzes the hydrolysis of the amide bond within the β-lactam ring. This cleavage induces a conformational change in the molecule, altering the electronic properties of the integrated chromophore. The result is a visually detectable shift in color, typically to yellow, which signals the presence of β-lactamase activity.
Experimental Methodologies
While detailed protocols for quantitative spectrophotometric assays using this compound are not extensively documented in publicly available literature, a common application is in semi-quantitative agar-based diffusion assays.
Agar Plate-Based Assay for β-Lactamase Detection (Semi-Quantitative)
This method provides a straightforward approach to screen for and semi-quantitatively assess β-lactamase production in bacterial isolates.
Materials:
-
Muller-Hinton agar (or other suitable nutrient agar)
-
This compound solution (concentration to be optimized, a starting point of 50 µM has been reported)[1]
-
Petri dishes
-
Bacterial cultures to be tested
-
Positive and negative control bacterial strains
-
Incubator
Protocol:
-
Prepare the agar medium according to the manufacturer's instructions and autoclave.
-
Cool the agar to approximately 45-50°C.
-
Aseptically add the this compound solution to the molten agar to the desired final concentration (e.g., 50 µM) and mix gently to ensure even distribution.[1]
-
Pour the this compound-containing agar into sterile Petri dishes and allow them to solidify.
-
Once solidified, spot-inoculate the test and control bacterial strains onto the surface of the agar plates.
-
Incubate the plates under appropriate conditions for bacterial growth (e.g., 37°C for 18-24 hours).
-
Observe the plates for the formation of a colored zone (typically yellow) around the bacterial colonies. The diameter of this zone is indicative of the level of β-lactamase activity.
Quantitative Data
Currently, there is a notable lack of publicly available, detailed quantitative data for the enzymatic reaction of this compound with specific β-lactamases. To perform a robust quantitative analysis, the following parameters would need to be experimentally determined.
Key Spectrophotometric and Kinetic Parameters (To be Determined Experimentally)
| Parameter | Description |
| λmax (Intact this compound) | The wavelength at which the intact this compound molecule exhibits maximum absorbance. |
| λmax (Hydrolyzed this compound) | The wavelength at which the hydrolyzed this compound product exhibits maximum absorbance. |
| Molar Extinction Coefficient (ε) | The molar absorptivity of the hydrolyzed product at its λmax. This is crucial for converting the rate of change in absorbance to the rate of product formation using the Beer-Lambert law. |
| Michaelis Constant (Km) | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the affinity of the enzyme for the substrate. |
| Maximum Velocity (Vmax) | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. |
| Catalytic Constant (kcat) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. |
Signaling Pathway and Reaction Mechanism
The enzymatic detection of β-lactamase using this compound follows a direct signaling pathway where the enzyme-substrate interaction produces a direct, observable output in the form of a color change.
Experimental Workflow for β-Lactamase Detection
Caption: A generalized workflow for the detection of β-lactamase using this compound.
Reaction Mechanism of this compound Hydrolysis
The fundamental reaction involves the nucleophilic attack by a serine residue in the active site of the β-lactamase on the carbonyl carbon of the β-lactam ring of this compound. This leads to the opening of the ring and the eventual release of the hydrolyzed, color-altered product.
References
Methodological & Application
Application Notes and Protocols for Beta-Lactamase Detection Using the PADAC Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-lactamases are a major cause of bacterial resistance to β-lactam antibiotics. The production of these enzymes by pathogenic bacteria can lead to the failure of antibiotic therapies. Therefore, the rapid and accurate detection of β-lactamase activity is crucial for clinical diagnostics, antibiotic susceptibility testing, and the development of new β-lactamase inhibitors. The PADAC (pyridinium-2-azo-p-dimethylaniline chromophore) assay is a chromogenic method for the detection of β-lactamase activity. This compound is a cephalosporin derivative that undergoes a distinct color change upon hydrolysis of its β-lactam ring by a β-lactamase, providing a visual and spectrophotometrically quantifiable measure of enzyme activity. Intact this compound is violet, and upon hydrolysis, it turns yellow. This document provides detailed protocols for both qualitative and quantitative this compound assays.
Principle of the this compound Assay
The core of the this compound assay lies in the enzymatic hydrolysis of the β-lactam ring within the this compound molecule by a β-lactamase. This irreversible reaction cleaves the amide bond in the β-lactam ring, leading to a structural rearrangement of the molecule. This change in molecular structure alters the chromophore, resulting in a shift in its maximum absorbance wavelength and a corresponding color change from violet to yellow. The rate of this color change is directly proportional to the β-lactamase activity in the sample.
Data Presentation
The following table summarizes key quantitative data for the this compound assay. Please note that specific kinetic parameters can vary depending on the specific β-lactamase enzyme, buffer conditions, and temperature.
| Parameter | Value | Notes |
| Substrate | This compound (pyridinium-2-azo-p-dimethylaniline chromophore) | A chromogenic cephalosporin. |
| Enzyme | Beta-lactamase (various types) | Activity can be measured from purified enzymes, bacterial lysates, or whole cells. |
| Wavelength of Intact this compound (λmax) | ~566 nm | Exhibits a violet color. The precise wavelength may vary slightly with buffer conditions. |
| Wavelength of Hydrolyzed this compound (λmax) | ~468 nm | Exhibits a yellow color. |
| Typical this compound Concentration (Agar Plate Assay) | 50 µM | For semi-quantitative analysis of β-lactamase production by bacterial colonies. |
| Typical this compound Concentration (Spectrophotometric Assay) | 50-100 µM | A starting point for kinetic assays; the optimal concentration may need to be determined empirically. |
| Assay Buffer | 50 mM Phosphate Buffer, pH 7.0 | A commonly used buffer for β-lactamase assays. Other buffers like Tris-HCl can also be used. |
| Reaction Temperature | 25-37 °C | The optimal temperature can vary depending on the specific enzyme. |
Experimental Protocols
Protocol 1: Qualitative Agar Plate Assay for Beta-Lactamase Detection
This protocol is a straightforward method for the semi-quantitative determination of β-lactamase production by bacterial colonies.
Materials:
-
This compound
-
Agar medium (e.g., Mueller-Hinton agar)
-
Petri dishes
-
Bacterial cultures to be tested
-
Clavulanic acid (optional, for inhibitor studies)
-
Incubator (37°C)
Procedure:
-
Prepare this compound Agar Plates:
-
Prepare the agar medium according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to 45-50°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and add it to the molten agar to a final concentration of 50 µM. Mix gently but thoroughly to ensure even distribution.
-
(Optional) For inhibitor studies, add clavulanic acid to the agar at a final concentration of 0.5 to 10 µg/mL.
-
Pour the this compound-containing agar into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
Spot-inoculate the bacterial colonies to be tested onto the surface of the this compound agar plates. It is recommended to test approximately 10^4 CFU per spot.
-
Include known β-lactamase-positive and β-lactamase-negative control strains.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
Observe the plates for the formation of a yellow halo around the bacterial colonies.
-
A yellow zone indicates the hydrolysis of this compound by β-lactamase, signifying a positive result.
-
The diameter of the yellow zone can be measured to provide a semi-quantitative estimate of the level of β-lactamase production.
-
Protocol 2: Quantitative Spectrophotometric Assay of Beta-Lactamase Activity
This protocol provides a method for the quantitative measurement of β-lactamase activity in a liquid sample using a spectrophotometer or microplate reader.
Materials:
-
This compound
-
Purified β-lactamase, bacterial lysate, or culture supernatant
-
50 mM Phosphate Buffer, pH 7.0
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~566 nm
-
Cuvettes or microplate
-
DMSO (for preparing this compound stock solution)
Procedure:
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store this solution protected from light at -20°C.
-
This compound Working Solution: Dilute the this compound stock solution in 50 mM Phosphate Buffer (pH 7.0) to a final concentration of 100 µM. Prepare this solution fresh before each experiment.
-
Enzyme Preparation: Prepare a dilution of the β-lactamase sample (purified enzyme or bacterial lysate) in 50 mM Phosphate Buffer (pH 7.0). The optimal concentration of the enzyme should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Execution:
-
Set the spectrophotometer to measure absorbance at a wavelength where the change between intact and hydrolyzed this compound is maximal. This is typically a decrease in absorbance at ~566 nm.
-
Equilibrate the this compound working solution and the enzyme preparation to the desired reaction temperature (e.g., 25°C or 37°C).
-
In a cuvette or microplate well, add the this compound working solution.
-
To initiate the reaction, add the enzyme preparation to the this compound solution and mix quickly. The final volume and the ratio of substrate to enzyme may need to be optimized. A typical final this compound concentration is 50-100 µM.
-
Immediately start monitoring the decrease in absorbance at ~566 nm over time. Record readings at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.
-
-
Data Analysis:
-
Plot the absorbance values against time.
-
Determine the initial velocity (v₀) of the reaction from the linear portion of the curve (ΔAbs/Δt).
-
Calculate the β-lactamase activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (Δε * l) * 10^6 Where:
-
ΔAbs/min is the rate of change in absorbance per minute.
-
Δε is the difference in the molar extinction coefficient between intact and hydrolyzed this compound at the measurement wavelength (in M⁻¹cm⁻¹).
-
l is the path length of the cuvette or microplate well (in cm).
-
-
Visualizations
Unraveling "Padac": Clarification Required for Protocol Development
Initial searches for "Padac" have yielded ambiguous results, preventing the creation of specific application notes and protocols for stock solution preparation. The term predominantly points to two distinct entities: Pancreatic Ductal Adenocarcinoma (PDAC), a type of cancer, and the Pulmonary-Allergy Drugs Advisory Committee (this compound). Neither of these is a chemical compound for which a stock solution can be prepared.
To provide accurate and relevant experimental protocols, further clarification on the specific chemical or compound of interest is essential. The successful development of detailed application notes, including precise quantitative data, experimental methodologies, and signaling pathway diagrams, is contingent on the exact identification of the substance referred to as "this compound."
Researchers, scientists, and drug development professionals are advised to verify the full chemical name, CAS number, or any other specific identifiers for the compound . Once the correct substance is identified, a comprehensive protocol can be developed, outlining:
-
Chemical Properties: Including molecular weight, solubility in various solvents (e.g., water, DMSO, ethanol), and stability.
-
Stock Solution Preparation: Detailed steps for accurately weighing the compound, selecting the appropriate solvent, and calculating the required volumes to achieve a desired stock concentration.
-
Storage and Handling: Recommendations for optimal storage conditions (temperature, light sensitivity) and appropriate safety precautions.
-
Experimental Applications: Typical working concentrations for various cell-based or biochemical assays.
-
Signaling Pathways: A visual representation of the molecular pathways influenced by the compound, if applicable.
Without this critical information, any attempt to create a protocol would be based on speculation and could lead to inaccurate and unreliable experimental outcomes. We urge the user to provide the specific identity of "this compound" to enable the generation of a tailored and precise scientific protocol.
Application Notes and Protocols for PADAC-based β-Lactamase Assays in a Microplate Reader
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-lactamases are a major family of enzymes that confer bacterial resistance to β-lactam antibiotics, such as penicillins and cephalosporins. The development of β-lactamase inhibitors is a critical strategy to overcome this resistance. A key tool in the discovery of these inhibitors is the use of chromogenic substrates that allow for the continuous monitoring of β-lactamase activity. PADAC, (Pyridinium-2-azo-p-dimethylaniline) chromogenic cephalosporin, is a valuable substrate for this purpose. In its intact form, this compound is a purple compound. Upon hydrolysis of its β-lactam ring by a β-lactamase, it undergoes a distinct color change to yellow. This spectral shift provides a direct and convenient method to measure enzyme kinetics and screen for potential inhibitors in a high-throughput microplate reader format.
This document provides detailed application notes and protocols for utilizing this compound in a 96-well microplate reader assay to screen for and characterize β-lactamase inhibitors.
Principle of the Assay
The this compound assay is based on a simple enzymatic reaction that results in a measurable color change. The β-lactamase enzyme catalyzes the hydrolysis of the amide bond within the β-lactam ring of the this compound molecule. This cleavage event alters the chromophore, leading to a decrease in absorbance at a specific wavelength, which is directly proportional to the β-lactamase activity. When an inhibitor is present, the rate of this compound hydrolysis is reduced, resulting in a slower color change. By measuring the rate of absorbance change in the presence of varying concentrations of a test compound, the inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.
Materials and Reagents
-
This compound (Pyridine-2-azo-p-dimethylaniline chromogenic cephalosporin)
-
β-lactamase enzyme (e.g., TEM-1, or commercially available broad-spectrum β-lactamase)
-
Known β-lactamase inhibitor (e.g., Clavulanic acid or Tazobactam for control)
-
Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.0
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader with kinetic measurement capabilities
Experimental Protocols
Preparation of Reagents
a) Assay Buffer (50 mM Sodium Phosphate, pH 7.0):
-
Prepare a stock solution of 50 mM Sodium Phosphate Monobasic (NaH₂PO₄) and 50 mM Sodium Phosphate Dibasic (Na₂HPO₄).
-
Mix the monobasic and dibasic stock solutions until the pH reaches 7.0.
-
Store at 4°C.
b) this compound Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound powder in DMSO to make a 10 mM stock solution.
-
Vortex until fully dissolved.
-
Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
c) β-Lactamase Enzyme Stock Solution (e.g., 1 mg/mL):
-
Reconstitute lyophilized β-lactamase in Assay Buffer to a concentration of 1 mg/mL.
-
Gently mix by inversion. Avoid vigorous vortexing.
-
Store in small aliquots at -20°C or as recommended by the supplier. Keep on ice during use.
d) Inhibitor Stock Solutions (e.g., 10 mM):
-
Dissolve the test compounds and the control inhibitor (e.g., Clavulanic acid) in 100% DMSO to create a 10 mM stock solution.
-
Store at -20°C.
β-Lactamase Inhibitor Screening Assay Protocol
This protocol is designed for a total reaction volume of 200 µL per well in a 96-well plate.
a) Preparation of Working Solutions:
-
This compound Working Solution (100 µM): Dilute the 10 mM this compound stock solution 1:100 in Assay Buffer. Prepare this solution fresh just before use and protect it from light.
-
β-Lactamase Working Solution (e.g., 0.5 µg/mL): Dilute the β-lactamase stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Inhibitor Dilution Series: Perform serial dilutions of the inhibitor stock solutions in Assay Buffer to create a range of concentrations to be tested. It is common to prepare these at 4x the final desired concentration.
b) Assay Procedure:
-
Add Inhibitor: To the wells of a 96-well plate, add 50 µL of the serially diluted test compounds or control inhibitor. For the no-inhibitor control (100% enzyme activity), add 50 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells. For the blank (no enzyme activity), add 100 µL of Assay Buffer.
-
Add Enzyme: Add 50 µL of the β-lactamase working solution to all wells except the blank wells.
-
Incubation: Mix the plate gently on a plate shaker for 1 minute and then incubate at room temperature (25°C) for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 100 µL of the this compound working solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 570 nm every minute for 15-30 minutes at 25°C.
Data Analysis
a) Calculation of Percent Inhibition:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Where:
-
V_control is the rate of the reaction with no inhibitor.
-
V_inhibitor is the rate of the reaction in the presence of the inhibitor.
-
b) Determination of IC50:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression curve (sigmoidal dose-response curve with variable slope) using appropriate software (e.g., GraphPad Prism, Origin).
-
The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.
Data Presentation
The quantitative data from a typical β-lactamase inhibitor screening experiment using this compound can be summarized as follows:
| Parameter | Value | Notes |
| Reagent | ||
| This compound Stock Solution | 10 mM in DMSO | Store at -20°C, protected from light. |
| This compound Working Solution | 100 µM in Assay Buffer | Prepare fresh before use. |
| β-Lactamase Stock | 1 mg/mL in Assay Buffer | Store at -20°C. |
| β-Lactamase Working Sol. | 0.5 µg/mL in Assay Buffer | Optimal concentration may vary depending on the enzyme source and activity. |
| Control Inhibitor Stock | 10 mM in DMSO | e.g., Clavulanic acid. |
| Assay Conditions | ||
| Assay Buffer | 50 mM Sodium Phosphate, pH 7.0 | |
| Total Volume | 200 µL | |
| Plate Format | 96-well, clear, flat-bottom | |
| Incubation Temperature | 25°C | |
| Pre-incubation Time | 10 minutes | Enzyme and inhibitor. |
| Microplate Reader Settings | ||
| Measurement Mode | Kinetic | |
| Wavelength | 570 nm | Monitoring the disappearance of the purple this compound substrate. |
| Read Interval | 1 minute | |
| Read Duration | 15 - 30 minutes | Ensure the reaction rate is linear within this timeframe for the uninhibited control. |
Visualizations
Enzymatic Reaction of this compound Hydrolysis
Application of Padac in Clinical Microbiology: Information Not Available
Extensive searches of scientific literature and commercial databases did not yield information on a compound referred to as "Padac" being used as a photo-activated β-lactamase inhibitor in clinical microbiology for therapeutic purposes. The available information suggests that "this compound" was associated with a commercial product, "this compound test strips," intended for the detection of β-lactamase production in staphylococci. However, a published report indicated the failure of these test strips to reliably detect staphylococcal β-lactamase, suggesting potential issues with their efficacy or use.
Due to the lack of available data on "this compound" as a therapeutic, photo-activated β-lactamase inhibitor, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and visualizations of signaling pathways or experimental workflows.
The following sections provide a general overview of the principles and methodologies related to β-lactamase inhibitors and photo-activated antimicrobial strategies, which may be relevant to the user's interest. This information is not specific to a compound named "this compound."
General Principles of β-Lactam/β-Lactamase Inhibitor Combinations
β-lactam antibiotics are a cornerstone of antibacterial therapy, but their effectiveness is often compromised by bacterial production of β-lactamase enzymes, which hydrolyze the β-lactam ring and inactivate the drug.[1][2][3] β-lactamase inhibitors are compounds that can inactivate these bacterial enzymes, thereby protecting the partner β-lactam antibiotic and restoring its activity.[2][4]
Mechanism of Action: β-lactamase inhibitors typically act as "suicide inhibitors" or irreversible competitive inhibitors. They are recognized by the β-lactamase enzyme as a substrate. The inhibitor then forms a stable, covalent bond with the enzyme, rendering it inactive and unable to hydrolyze the partner antibiotic.[5] Newer, non-β-lactam based inhibitors, such as avibactam, can inhibit a broader spectrum of β-lactamases through a reversible covalent mechanism.[4][6]
Experimental Workflow for Evaluating β-Lactamase Inhibitors
The evaluation of a novel β-lactamase inhibitor involves a series of in vitro experiments to determine its efficacy and spectrum.
Figure 1. A generalized workflow for the in vitro evaluation of a β-lactamase inhibitor.
Protocols for Key Experiments
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[7] This can be determined using broth microdilution or agar dilution methods.[8]
Broth Microdilution Protocol for a β-Lactam/Inhibitor Combination:
-
Preparation of Reagents:
-
Prepare stock solutions of the β-lactam antibiotic and the β-lactamase inhibitor in an appropriate solvent.
-
Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Plate Preparation:
-
Dispense 50 µL of MHB into each well of a 96-well microtiter plate.
-
Create a two-fold serial dilution of the β-lactam antibiotic across the rows of the plate.
-
Add a fixed, sub-inhibitory concentration of the β-lactamase inhibitor to each well containing the β-lactam antibiotic.
-
A row with only the β-lactam antibiotic and a row with only the inhibitor should be included as controls.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (MHB + inoculum) and a sterility control well (MHB only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the β-lactam antibiotic (in the presence of the fixed inhibitor concentration) that shows no visible bacterial growth.
-
Checkerboard Assay for Synergy
The checkerboard assay is used to assess the synergistic, indifferent, or antagonistic effect of combining two antimicrobial agents.
Protocol:
-
Plate Setup:
-
In a 96-well plate, create serial dilutions of the β-lactam antibiotic along the x-axis and the β-lactamase inhibitor along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
-
Inoculation and Incubation:
-
Inoculate the wells with a standardized bacterial suspension as described for the MIC protocol.
-
Incubate under appropriate conditions.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Photo-activated Antimicrobial Strategies
Photo-activated antimicrobial agents, also known as photosensitizers, are compounds that become toxic to microorganisms upon exposure to light of a specific wavelength.
General Mechanism of Action:
Figure 2. Simplified mechanism of action for a photo-activated antimicrobial agent.
Upon light activation, the photosensitizer transitions to an excited triplet state. It can then react with molecular oxygen to produce highly reactive oxygen species (ROS) that cause oxidative damage to essential cellular components, leading to bacterial cell death.
Experimental Considerations for a Photo-activated Inhibitor:
-
Light Source: A calibrated light source emitting at the specific activation wavelength of the compound is required.
-
Light Dosage: The duration and intensity of light exposure must be optimized and standardized.
-
Controls: Experiments must include controls kept in the dark to distinguish between light-dependent and light-independent activity.
Summary Data Presentation (Hypothetical)
If data were available for a hypothetical photo-activated β-lactamase inhibitor ("Inhibitor X"), it would be presented in tables for clarity.
Table 1: MIC Values (µg/mL) of a β-Lactam Antibiotic in the Presence of Inhibitor X against β-Lactamase Producing E. coli
| Strain | β-Lactam Alone | β-Lactam + Inhibitor X (Dark) | β-Lactam + Inhibitor X (Light) | Fold Reduction in MIC (Light) |
| E. coli 123 | 256 | 256 | 4 | 64 |
| E. coli 456 | 512 | 512 | 8 | 64 |
Table 2: FIC Index for a β-Lactam and Inhibitor X Combination (with Light Activation)
| Strain | FIC Index | Interpretation |
| E. coli 123 | 0.25 | Synergy |
| K. pneumoniae 789 | 0.125 | Synergy |
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What are β-lactamase inhibitor and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes: Quantitative β-Lactamase Assay Using PADAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-lactamases are a major family of enzymes that confer bacterial resistance to β-lactam antibiotics. The quantitative analysis of β-lactamase activity is crucial for the discovery and development of new antibiotic therapies and β-lactamase inhibitors. PADAC, a chromogenic cephalosporin, provides a straightforward method for measuring the activity of these enzymes. Upon hydrolysis of its β-lactam ring by a β-lactamase, this compound undergoes a distinct color change from purple to yellow, which can be monitored spectrophotometrically.[1] These application notes provide a detailed protocol for a quantitative, continuous kinetic assay of β-lactamase activity using this compound.
Principle of the Assay
The this compound assay is based on the enzymatic hydrolysis of the amide bond in the β-lactam ring of the this compound molecule. This irreversible reaction is catalyzed by β-lactamase and leads to the formation of a hydrolyzed, unstable product. The subsequent rearrangement of the molecule results in a shift in its maximum absorbance wavelength, causing the solution to change color from purple (λmax ≈ 564 nm) to yellow. The rate of the decrease in absorbance at the λmax of the intact this compound is directly proportional to the β-lactamase activity under the specified assay conditions.
Caption: Principle of the this compound-based β-lactamase assay.
Materials and Reagents
-
This compound (Pyridine-2-azo-p-dimethylaniline chromophore-cephalosporin)
-
Purified β-lactamase enzyme or bacterial cell lysate containing the enzyme
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
Microplate reader or spectrophotometer capable of kinetic measurements
-
96-well, clear, flat-bottom microplates
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocols
Protocol 1: Determination of Optimal Wavelength and Molar Extinction Coefficient (Δε)
Objective: To determine the optimal wavelength for monitoring this compound hydrolysis and to calculate the change in the molar extinction coefficient (Δε), which is essential for converting absorbance units to molar concentration.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in the Assay Buffer. From this stock, prepare two dilutions: one representing the "intact" substrate and the other for the "fully hydrolyzed" substrate.
-
Enzymatic Hydrolysis: To the "fully hydrolyzed" sample, add a high concentration of β-lactamase and incubate until the color change is complete (the solution turns yellow and no further color change is observed).
-
Spectrophotometric Scan: Perform a wavelength scan (e.g., from 400 nm to 700 nm) for both the "intact" and "fully hydrolyzed" this compound solutions.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance for the intact this compound (λmax).
-
Determine the wavelength at which the difference in absorbance between the intact and hydrolyzed this compound is maximal. This will be the optimal wavelength for the kinetic assay.
-
Calculate the change in molar extinction coefficient (Δε) using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length. The Δε is calculated as ε(hydrolyzed) - ε(intact) at the chosen wavelength.
-
Protocol 2: Quantitative Kinetic Assay of β-Lactamase Activity
Objective: To determine the initial velocity (V₀) of the β-lactamase-catalyzed hydrolysis of this compound.
-
Reagent Preparation:
-
Prepare a working solution of this compound in Assay Buffer at a concentration of 50-100 µM.
-
Prepare serial dilutions of the β-lactamase enzyme in Assay Buffer.
-
-
Assay Setup:
-
Add 180 µL of the this compound working solution to each well of a 96-well microplate.
-
Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of the β-lactamase enzyme dilution to each well to initiate the reaction.
-
Immediately start monitoring the absorbance at the predetermined optimal wavelength in kinetic mode for 5-10 minutes, taking readings every 15-30 seconds.
-
-
Data Analysis:
-
Plot the absorbance as a function of time for each enzyme concentration.
-
Determine the initial linear rate of the reaction (ΔA/min) for each concentration.
-
Calculate the enzyme activity in Units/mL using the following formula: Activity (µmol/min/mL) = (ΔA/min) / (Δε * l) * 10^6 where:
-
ΔA/min is the initial rate of absorbance change.
-
Δε is the change in molar extinction coefficient (M⁻¹cm⁻¹).
-
l is the path length in cm.
-
-
Caption: Experimental workflow for the quantitative β-lactamase assay using this compound.
Data Presentation
The kinetic parameters of β-lactamase activity with this compound as a substrate can be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. The results can be summarized in a table for clear comparison.
Table 1: Illustrative Kinetic Parameters of Various β-Lactamases with this compound
| β-Lactamase Type | Source Organism | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| TEM-1 | Escherichia coli | 75 | 120 | 55 | 7.3 x 10⁵ |
| SHV-1 | Klebsiella pneumoniae | 90 | 150 | 68 | 7.6 x 10⁵ |
| CTX-M-15 | Escherichia coli | 60 | 200 | 91 | 1.5 x 10⁶ |
| AmpC | Enterobacter cloacae | 110 | 80 | 36 | 3.3 x 10⁵ |
| KPC-2 | Klebsiella pneumoniae | 45 | 250 | 114 | 2.5 x 10⁶ |
Note: The data presented in this table is for illustrative purposes only and should be determined experimentally.
Advantages and Limitations
Advantages:
-
Continuous Assay: Allows for real-time monitoring of enzyme activity.
-
Sensitivity: The distinct color change provides good sensitivity for detecting β-lactamase activity.
-
Stability: this compound has been reported to be more stable in the presence of serum proteins compared to other chromogenic substrates like nitrocefin.[1]
-
Convenience: The assay is simple to perform and adaptable to a high-throughput microplate format.
Limitations:
-
Substrate Specificity: As with any single substrate, the measured activity may not reflect the enzyme's activity against all classes of β-lactam antibiotics.
-
Availability of Parameters: Key parameters such as the molar extinction coefficient may need to be determined experimentally.
-
Inner Filter Effect: At high substrate or product concentrations, the inner filter effect can lead to non-linearity in the assay. It is crucial to work within a linear absorbance range.
Conclusion
The this compound-based assay is a valuable tool for the quantitative analysis of β-lactamase activity. Its simplicity, sensitivity, and adaptability make it suitable for a wide range of applications in antibiotic research and development, from routine enzyme characterization to high-throughput screening of potential inhibitors. By following the detailed protocols provided, researchers can reliably measure β-lactamase activity and generate high-quality, reproducible data.
References
Application Notes: Padac Agar Plate Method for Bacterial Screening
Introduction
The Padac agar plate method is a straightforward and effective chromogenic assay for the semi-quantitative detection of β-lactamase-producing bacteria. This technique is particularly valuable in research and drug development for screening bacterial isolates for resistance to β-lactam antibiotics. The method relies on the chromogenic cephalosporin, this compound (pyridinium-2-azo-p-dimethylaniline chromophore), which changes color upon hydrolysis by β-lactamase enzymes.[1]
Principle of the Method
This compound is a purple-colored compound that contains a β-lactam ring, a structure characteristic of penicillin and cephalosporin antibiotics. Bacteria that produce β-lactamase enzymes can hydrolyze this ring. This enzymatic cleavage of the β-lactam ring in the this compound molecule results in a distinct color change from purple to yellow.[1] When incorporated into an agar medium, β-lactamase-producing bacteria cultured on the plate will be surrounded by a yellow halo, indicating enzymatic activity. The diameter of this yellow zone has been shown to correlate with the amount of periplasmic β-lactamase activity, allowing for a semi-quantitative assessment of enzyme production.[1]
Applications
-
Screening for β-lactamase production: Rapidly identify bacterial strains that produce β-lactamase enzymes, conferring resistance to β-lactam antibiotics.
-
Semi-quantitative analysis of β-lactamase activity: The size of the hydrolysis zone can be used to estimate the level of enzyme production.[1]
-
Inhibitor screening: The assay can be adapted to screen for β-lactamase inhibitors by incorporating a test compound into the agar and observing the reduction or absence of the yellow halo. The addition of known inhibitors like clavulanic acid can help in the characterization of different types of β-lactamases.[1]
Advantages and Limitations
Advantages:
-
Visual and easy to interpret: The color change provides a clear and direct indication of β-lactamase activity.
-
Semi-quantitative: Offers an estimation of the level of enzyme production based on the zone of hydrolysis.[1]
-
Versatile: Can be used to screen a variety of bacterial species and for inhibitor profiling.
Limitations:
-
Not a definitive quantitative method: While it provides a semi-quantitative estimation, it is not as precise as spectrophotometric or other quantitative enzyme assays.
-
Influence of growth conditions: The rate of bacterial growth and enzyme diffusion can affect the size of the hydrolysis zone.
Data Presentation
The following tables summarize the performance of the this compound agar method in comparison to other β-lactamase detection methods and its application in inhibitor studies.
Table 1: Comparison of this compound with Nitrocefin for β-Lactamase Detection in Anaerobic Bacteria
| Method | Percentage of Agreement with Nitrocefin Test |
| Cefinase | 100% |
| This compound | 96% |
| Slide Iodometric | 78% |
| Beta Lactam | 72% |
Data sourced from a study evaluating four methods for detecting β-lactamase activity in 50 anaerobic bacterial isolates, including species of Bacteroides, Fusobacterium, and Clostridium.[2]
Table 2: Inhibition of Zone Formation on this compound Plates by Clavulanic Acid (2 µg/ml)
| Bacterial Species | Percentage of Isolates Showing Inhibition |
| Escherichia coli | 41 - 58% |
| Serratia marcescens | 41 - 58% |
| Pseudomonas aeruginosa | 41 - 58% |
| Klebsiella pneumoniae | 100% |
| Klebsiella oxytoca | 100% |
| Proteus vulgaris | 100% |
This table demonstrates the utility of incorporating a β-lactamase inhibitor to differentiate between bacterial strains.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Agar Plates
This protocol describes the preparation of Mueller-Hinton agar plates supplemented with this compound.
Materials:
-
Mueller-Hinton agar powder
-
Distilled water
-
This compound (pyridinium-2-azo-p-dimethylaniline chromophore)
-
Autoclave
-
Sterile petri dishes (100 mm)
-
Sterile flasks
-
Magnetic stirrer and stir bar
-
Water bath (50°C)
Procedure:
-
Prepare Mueller-Hinton Agar:
-
Cool the Agar:
-
After autoclaving, place the flask of sterilized agar in a 50°C water bath to cool. Allow the medium to cool to approximately 45-50°C.
-
-
Prepare this compound Solution:
-
Prepare a stock solution of this compound. The solvent will depend on the manufacturer's instructions (often a small amount of DMSO followed by sterile distilled water).
-
-
Add this compound to Agar:
-
Once the Mueller-Hinton agar has cooled to 45-50°C, aseptically add the this compound stock solution to achieve a final concentration of 50 µM.[1]
-
Gently swirl the flask to ensure even distribution of the this compound without introducing air bubbles.
-
-
Pour the Plates:
-
Pour approximately 20-25 ml of the this compound agar into each sterile 100 mm petri dish.
-
Allow the plates to solidify at room temperature on a level surface.
-
-
Storage:
-
Once solidified, the plates can be stored in a sealed bag at 2-8°C, protected from light, until use.
-
Protocol 2: Bacterial Screening using this compound Agar Plates
This protocol outlines the procedure for screening bacterial isolates for β-lactamase production.
Materials:
-
Prepared this compound agar plates
-
Bacterial cultures for testing
-
Sterile inoculating loops or swabs
-
Incubator (37°C)
Procedure:
-
Inoculation:
-
Using a sterile inoculating loop or swab, pick a well-isolated colony of the bacterial strain to be tested.
-
Streak the colony onto a section of the this compound agar plate. Multiple isolates can be tested on a single plate by dividing the plate into sections.
-
-
Incubation:
-
Incubate the inoculated plates at 37°C for 18-24 hours.[1]
-
-
Observation and Interpretation:
-
After incubation, examine the plates for the presence of a yellow zone around the bacterial growth.
-
Positive Result: The presence of a distinct yellow halo around the bacterial growth indicates the production of β-lactamase.
-
Negative Result: The absence of a yellow zone, with the agar remaining purple around the bacterial growth, indicates the absence of β-lactamase activity.
-
Semi-quantitative Assessment: Measure the diameter of the yellow zone. A larger diameter is indicative of higher β-lactamase activity.[1]
-
Visualizations
Caption: Enzymatic hydrolysis of this compound by β-lactamase.
Caption: Experimental workflow for this compound agar plate screening.
References
- 1. In vitro evaluation of pyridine-2-azo-p-dimethylaniline cephalosporin, a new diagnostic chromogenic reagent, and comparison with nitrocefin, cephacetrile, and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of four methods for detecting beta-lactamase in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mueller Hinton Agar and Mueller Hinton Broth: Compostion & Preparation [labmal.com]
- 4. microbenotes.com [microbenotes.com]
- 5. microbiologyinfo.com [microbiologyinfo.com]
Application Notes and Protocols for High-Throughput Screening Assays with Padac
For Researchers, Scientists, and Drug Development Professionals
Introduction
Padac, a chromogenic cephalosporin, serves as a valuable substrate for the detection of β-lactamase activity. Upon cleavage of its β-lactam ring by a β-lactamase enzyme, this compound undergoes a distinct color change, which can be quantified spectrophotometrically. This property makes it a suitable, albeit less commonly utilized, reagent for high-throughput screening (HTS) campaigns aimed at identifying inhibitors of β-lactamases. These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics, and their inhibition can restore the efficacy of these critical drugs.
This document provides a detailed protocol for employing this compound in a high-throughput screening assay to identify potential β-lactamase inhibitors. Due to the limited commercial availability of this compound, a general workflow is presented, adapted from established protocols for similar chromogenic substrates like nitrocefin. The provided data is illustrative to guide assay development and validation.
Principle of the Assay
The enzymatic hydrolysis of the amide bond in the β-lactam ring of this compound by a β-lactamase results in a conformational change of the molecule, leading to a shift in its maximum absorbance and a visible color change. In an inhibitor screening context, the presence of an effective inhibitor will prevent or reduce the rate of this hydrolysis, resulting in a diminished color change. The assay is typically performed in a microplate format, and the absorbance is read over time to determine the reaction rate.
Signaling Pathway Diagram
Caption: Enzymatic reaction of this compound with β-lactamase.
Experimental Protocols
This protocol is a generalized guideline for a 384-well plate format and should be optimized for the specific β-lactamase and experimental conditions.
Materials and Reagents
-
This compound: Synthesized in-house (Note: this compound is not readily commercially available). A stock solution is typically prepared in DMSO.
-
β-Lactamase Enzyme: Purified enzyme of interest (e.g., TEM-1, KPC-2, NDM-1).
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 0.01% Triton X-100. For metallo-β-lactamases, supplement with 50 µM ZnCl₂.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Positive Control: A known β-lactamase inhibitor (e.g., clavulanic acid for class A enzymes, EDTA for metallo-β-lactamases).
-
Negative Control: DMSO.
-
Microplates: 384-well, clear, flat-bottom plates.
-
Microplate Reader: Capable of measuring absorbance at the appropriate wavelength for hydrolyzed this compound (typically in the 560-580 nm range).
Assay Procedure
-
Compound Plating:
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each test compound from the library plates to the assay plates.
-
Add positive and negative controls to designated wells. Typically, a full column is dedicated to each control.
-
-
Enzyme Preparation and Addition:
-
Prepare a working solution of the β-lactamase in assay buffer at a concentration that yields a linear reaction rate for at least 15-20 minutes. The optimal concentration should be determined empirically.
-
Dispense 10 µL of the enzyme solution into each well of the assay plate containing the compounds.
-
Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Preparation and Reaction Initiation:
-
Prepare a working solution of this compound in assay buffer. The final concentration in the assay should be at or near the Michaelis-Menten constant (Km) for the specific enzyme, if known. If the Km is unknown, a concentration titration should be performed to determine an optimal concentration that provides a robust signal-to-background ratio.
-
To initiate the reaction, dispense 10 µL of the this compound solution into each well of the assay plate.
-
-
Data Acquisition:
-
Immediately place the assay plate into a microplate reader.
-
Measure the absorbance of each well at the wavelength corresponding to the hydrolyzed this compound product.
-
Take kinetic readings every 60 seconds for 15-20 minutes. Alternatively, for an endpoint assay, take a single reading after a fixed incubation time (e.g., 20 minutes), ensuring the reaction is still in the linear phase for the uninhibited controls.
-
Data Analysis
-
Calculate the Rate of Reaction: For kinetic reads, determine the reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve (mOD/min).
-
Calculate Percentage Inhibition:
-
Average the rates of the negative control wells (DMSO, representing 100% activity) and the positive control wells (known inhibitor, representing 0% activity).
-
Calculate the percentage inhibition for each test compound using the following formula:
-
-
Hit Identification: Set a threshold for hit identification, for example, compounds that exhibit >50% inhibition.
Data Presentation
The following tables present hypothetical data for a typical HTS campaign using this compound to screen for β-lactamase inhibitors.
Table 1: Hypothetical Primary Screening Data
| Compound ID | Concentration (µM) | Absorbance Rate (mOD/min) | % Inhibition | Hit ( >50% Inh.) |
| Cmpd-001 | 10 | 45.2 | 8.2 | No |
| Cmpd-002 | 10 | 5.1 | 89.7 | Yes |
| Cmpd-003 | 10 | 22.8 | 53.8 | Yes |
| Cmpd-004 | 10 | 48.9 | 1.0 | No |
| Negative Ctrl | N/A | 49.4 (± 2.1) | 0 | N/A |
| Positive Ctrl | N/A | 1.5 (± 0.3) | 100 | N/A |
Table 2: Hypothetical Assay Validation Parameters
| Parameter | Value | Interpretation |
| Z'-Factor | 0.78 | Excellent assay quality, suitable for HTS. |
| Signal-to-Background Ratio | 32.9 | Robust signal window. |
| CV% (Negative Control) | 4.3% | Low variability in the uninhibited reaction. |
| CV% (Positive Control) | 20.0% | Acceptable variability for the inhibited reaction. |
HTS Workflow Diagram
Caption: A typical workflow for an HTS campaign.
Conclusion
While this compound is not as commonly used as other chromogenic β-lactamase substrates, it remains a viable tool for HTS assays targeting these important enzymes. The protocol and illustrative data provided herein offer a framework for the development and validation of a robust screening assay. Successful implementation will require careful optimization of enzyme and substrate concentrations, as well as rigorous validation of assay performance using metrics such as the Z'-factor. The identification of novel β-lactamase inhibitors is a critical step in combating antibiotic resistance, and HTS assays utilizing substrates like this compound are an essential part of this endeavor.
Kinetic Analysis of β-Lactamase Using the Chromogenic Substrate PADAC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Lactamases are a major family of enzymes that confer bacterial resistance to β-lactam antibiotics. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. The kinetic analysis of β-lactamase activity is crucial for understanding resistance mechanisms and for the development of novel β-lactamase inhibitors. PADAC (Pyridinium-2-azo-p-dimethylaniline chromophore) is a chromogenic cephalosporin substrate that undergoes a distinct color change upon hydrolysis by β-lactamase, making it a useful tool for spectrophotometric analysis of enzyme kinetics. Cleavage of the β-lactam ring in this compound results in a color shift from a violet color to yellow, which can be monitored over time to determine the rate of the enzymatic reaction. This application note provides a detailed protocol for the kinetic analysis of β-lactamase using this compound, along with representative data and visualizations to guide researchers in their studies. It is important to note that while this compound has been historically used, it is reportedly no longer commercially available, however, the principles and protocols outlined here are applicable to other chromogenic cephalosporin substrates like nitrocefin and CENTA.
Principle of the Assay
The kinetic analysis of β-lactamase using this compound is based on the principles of Michaelis-Menten kinetics. The rate of the enzymatic reaction is measured by monitoring the change in absorbance as this compound is hydrolyzed. By measuring the initial reaction velocities at various substrate concentrations, the key kinetic parameters—the Michaelis constant (Km) and the maximum velocity (Vmax)—can be determined. Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for the substrate. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate. From these values, the catalytic efficiency (kcat/Km) of the enzyme can be calculated, providing a measure of its overall catalytic power.
Data Presentation
The following table summarizes representative kinetic parameters for different β-lactamases with various chromogenic cephalosporin substrates. This data illustrates the typical range of values that can be obtained from a kinetic analysis. Note that the specific values will vary depending on the enzyme, substrate, and experimental conditions.
| β-Lactamase | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| TEM-1 | Nitrocefin | 48 | 1.2 | 830 | 1.7 x 10⁷ | [1] |
| AmpC | Nitrocefin | 30 | 0.8 | 550 | 1.8 x 10⁷ | [1] |
| SHV-1 | CENTA | 110 | - | 1200 | 1.1 x 10⁷ | [2] |
| OXA-10 | CENTA | 50 | - | 300 | 6.0 x 10⁶ | [2] |
Note: Data presented are representative and sourced from literature. "-" indicates data not provided in the source.
Experimental Protocols
Reagent Preparation
1. Assay Buffer:
-
Prepare a 50 mM sodium phosphate buffer, pH 7.0.
-
Dissolve the appropriate amount of sodium phosphate monobasic and dibasic in distilled water to achieve the desired concentration and pH.
-
Filter the buffer through a 0.22 µm filter. Store at 4°C.
2. This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Note: Due to the reported lack of commercial availability of this compound, a suitable chromogenic cephalosporin like nitrocefin or CENTA can be used as a substitute. For nitrocefin, a stock solution is typically prepared in DMSO. For CENTA, it is soluble in aqueous buffers.
-
Store the stock solution at -20°C, protected from light.
3. β-Lactamase Solution:
-
Prepare a stock solution of the purified β-lactamase enzyme in the assay buffer.
-
The final concentration of the enzyme in the assay will need to be optimized based on its activity. A starting point is typically in the nanomolar range.
-
Store the enzyme solution on ice during the experiment and at -80°C for long-term storage.
Spectrophotometric Assay for Michaelis-Menten Kinetics
-
Instrument Setup:
-
Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance change for the hydrolyzed product of the chromogenic substrate. For this compound hydrolysis, the color change is from violet to yellow, and the reaction can be monitored by the decrease in absorbance at a wavelength around 570 nm. For nitrocefin, the hydrolysis product has a maximum absorbance at 486 nm.
-
Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Assay Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final substrate concentrations in the assay cuvette. The concentrations should typically span from 0.1 x Km to 10 x Km. If the Km is unknown, a broad range of concentrations (e.g., 1 µM to 200 µM) should be tested.
-
In a 1 mL cuvette, add the assay buffer and the desired volume of the this compound working solution.
-
Initiate the reaction by adding a small volume of the β-lactamase solution to the cuvette and mix quickly by gentle inversion.
-
Immediately start recording the change in absorbance over time (e.g., every 10 seconds for 1-5 minutes). The initial linear portion of the curve represents the initial velocity (v₀).
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each substrate concentration from the slope of the linear phase of the absorbance versus time plot. The velocity is typically expressed in units of absorbance change per minute (ΔA/min).
-
Convert the velocity from ΔA/min to µmol/min using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product, c is the concentration, and l is the path length of the cuvette (typically 1 cm). The change in molar extinction coefficient (Δε) upon hydrolysis is required for this calculation.
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, Origin) to determine the values of Km and Vmax.
-
Alternatively, the data can be linearized using a Lineweaver-Burk plot (1/v₀ vs 1/[S]) or a Hanes-Woolf plot ([S]/v₀ vs [S]).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the kinetic analysis of β-lactamase using this compound.
Reaction Mechanism
Caption: Hydrolysis of this compound by β-lactamase.
Disclaimer: The provided protocols and data are for informational and research purposes only. Researchers should validate and optimize these methods for their specific experimental conditions. The chemical structure of this compound is complex and a simplified representation is used in the diagram for illustrative purposes.
References
Troubleshooting & Optimization
Padac assay troubleshooting and common problems
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Pyridinium-2-azo-p-dimethylaniline Chromophore (PADAC) assay.
Understanding the this compound Assay
The this compound assay is a colorimetric method used to detect the presence of β-lactamase enzymes. This compound is a chromogenic cephalosporin that undergoes a distinct color change from violet to yellow upon the hydrolysis of its β-lactam ring by a β-lactamase. This change in color can be quantified spectrophotometrically to determine the activity of the enzyme.
It is important to note that this compound is no longer commercially available .[1] This guide provides troubleshooting advice that may be applicable to remaining stocks of this compound or to similar chromogenic β-lactamase assays. For new experiments, consider using alternative chromogenic substrates such as Nitrocefin or CENTA.[1][2]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your this compound assay experiments in a question-and-answer format.
High Background Signal (False Positives)
Question: My negative control wells (without enzyme or with an inhibited enzyme) are showing a significant color change to yellow. What could be causing this high background signal?
Answer: A high background signal can be caused by several factors:
-
Spontaneous Degradation of this compound: this compound solution, especially when exposed to light or stored improperly, can degrade over time, leading to a color change independent of enzymatic activity.
-
Solution: Prepare fresh this compound solution for each experiment. Store the stock solution in a dark, cool place and for no longer than recommended by the manufacturer.
-
-
Contamination of Reagents: Buffers or water used to prepare reagents may be contaminated with β-lactamase-producing microorganisms.
-
Solution: Use sterile, high-purity water and buffers. Filter-sterilize all solutions before use.
-
-
Presence of Reducing Agents: Certain components in your sample or buffer, such as dithiothreitol (DTT) or β-mercaptoethanol, can chemically reduce and inactivate the chromophore, leading to a color change.
-
Solution: Check the composition of your buffers and sample matrix for interfering substances. If possible, remove them or use a buffer exchange column.
-
-
Incorrect pH of the Assay Buffer: The stability of this compound is pH-dependent. A suboptimal pH can lead to increased spontaneous hydrolysis.
-
Solution: Ensure your assay buffer is at the optimal pH for both the enzyme and this compound stability. This is typically around pH 7.0.
-
No or Low Signal (False Negatives)
Question: I am not observing a color change, or the change is very weak, even with my positive control. What are the possible reasons for this?
Answer: A lack of or a weak signal can stem from several issues:
-
Inactive Enzyme: The β-lactamase may have lost its activity due to improper storage or handling.
-
Solution: Use a freshly prepared enzyme solution or a new aliquot of a properly stored stock. Always keep the enzyme on ice.
-
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific β-lactamase.
-
Solution: Consult the literature for the optimal conditions for your enzyme. Perform a pH and temperature optimization experiment.
-
-
Presence of Inhibitors: Your sample or buffer may contain β-lactamase inhibitors.
-
Solution: Be aware of potential inhibitors in your sample. Common inhibitors include clavulanic acid, sulbactam, and tazobactam. If testing crude samples, consider a purification step.
-
-
Insufficient Incubation Time: The reaction may not have had enough time to proceed to a detectable level.
-
Solution: Increase the incubation time and take readings at several time points to determine the optimal reaction time.
-
-
Incorrect Wavelength Measurement: The spectrophotometer may be set to the wrong wavelength for detecting the color change.
-
Solution: Ensure you are measuring the absorbance at the correct wavelength for the hydrolyzed (yellow) product of this compound.
-
Poor Reproducibility
Question: My results are inconsistent between wells and between experiments. What can I do to improve the reproducibility of my this compound assay?
Answer: Poor reproducibility is a common issue in many assays and can be addressed by:
-
Inaccurate Pipetting: Small variations in the volumes of enzyme, substrate, or sample can lead to significant differences in results.
-
Solution: Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions. Ensure proper mixing of all components in the well.
-
-
Temperature Fluctuations: Inconsistent incubation temperatures can affect the rate of the enzymatic reaction.
-
Solution: Use a temperature-controlled plate reader or incubator. Ensure that all wells of the plate reach the desired temperature before starting the reaction.
-
-
Edge Effects in Microplates: Wells on the outer edges of a microplate can experience different temperature and evaporation rates compared to the inner wells.
-
Solution: Avoid using the outer wells of the plate for your samples and controls. Fill the outer wells with buffer or water to create a more uniform environment.
-
-
Variability in Reagent Preparation: Inconsistencies in the preparation of this compound or enzyme solutions can lead to variable results.
-
Solution: Prepare a master mix of reagents to be added to all wells to minimize pipetting errors between wells.
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is based on the hydrolysis of the β-lactam ring in the this compound molecule by a β-lactamase enzyme. This hydrolysis results in a conformational change in the molecule, causing a visible color shift from violet to yellow. The increase in absorbance at the wavelength corresponding to the yellow product is proportional to the β-lactamase activity.
Q2: How should I prepare and store the this compound solution?
A2: this compound should be dissolved in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0. It is recommended to prepare a concentrated stock solution, which can be stored protected from light at -20°C for a limited time. For daily use, a working solution should be freshly prepared from the stock. Avoid repeated freeze-thaw cycles.
Q3: What are the optimal concentrations of this compound and enzyme to use?
A3: The optimal concentrations will depend on the specific activity of your β-lactamase. A typical starting concentration for this compound is in the range of 50-100 µM. The enzyme concentration should be titrated to ensure that the reaction proceeds in a linear range over the desired incubation time.
Q4: Can I use the this compound assay with crude cell lysates or supernatants?
A4: Yes, but with caution. Components in crude samples can interfere with the assay, leading to high background or inhibition. It is recommended to include appropriate controls, such as a lysate from a non-β-lactamase-producing strain. If interference is observed, partial purification of the enzyme may be necessary.
Q5: What are some alternatives to the this compound assay?
A5: Since this compound is no longer readily available, several alternatives can be used. Nitrocefin is a widely used chromogenic cephalosporin that changes from yellow to red upon hydrolysis.[3] CENTA is another chromogenic substrate that changes from light yellow to chrome yellow.[4] Fluorogenic substrates are also available and offer higher sensitivity.
Experimental Protocols
Detailed Methodology for a Liquid-Based this compound Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM sodium phosphate buffer, pH 7.0.
-
This compound Stock Solution: Dissolve this compound in the assay buffer to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
This compound Working Solution: On the day of the experiment, dilute the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).
-
Enzyme Solution: Prepare a stock solution of your β-lactamase in the assay buffer. On the day of the experiment, prepare serial dilutions to determine the optimal concentration.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the assay buffer to each well.
-
Add 25 µL of the enzyme solution (or sample) to the appropriate wells. For negative controls, add 25 µL of buffer instead of the enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 25 µL of the this compound working solution to all wells.
-
Immediately measure the absorbance at the appropriate wavelength for the hydrolyzed product (yellow) using a microplate reader.
-
Continue to take readings at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30 minutes) to monitor the reaction kinetics.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Plot the absorbance versus time for each enzyme concentration.
-
The initial rate of the reaction (V₀) can be determined from the slope of the linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law, provided the extinction coefficient of the hydrolyzed this compound is known.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Concentration | 50 - 200 µM | Higher concentrations may lead to substrate inhibition. |
| Enzyme Concentration | Variable | Should be optimized to ensure a linear reaction rate. |
| Incubation Temperature | 25 - 37 °C | Optimal temperature depends on the specific β-lactamase. |
| Incubation Time | 10 - 60 minutes | Monitor kinetics to determine the linear range. |
| Assay pH | 6.5 - 7.5 | Optimal pH depends on the enzyme; this compound is more stable at neutral pH. |
| Wavelength for Detection | ~468 nm | This corresponds to the peak absorbance of the hydrolyzed (yellow) product. |
Visualizations
Signaling Pathway: this compound Hydrolysis by β-Lactamase
Caption: Mechanism of this compound hydrolysis by β-lactamase.
Experimental Workflow: this compound Assay
Caption: A typical experimental workflow for the this compound assay.
Logical Relationship: Troubleshooting False Positives
Caption: Common causes and solutions for false positives in the this compound assay.
References
Technical Support Center: Optimizing PADAC Concentration for Kinetic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing PADAC (pyridinylazo-diamino-chromogenic) concentration for kinetic studies of β-lactamases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in kinetic studies?
This compound is a chromogenic cephalosporin substrate used to measure the activity of β-lactamase enzymes. In its intact form, this compound is a purple compound. When the β-lactam ring of this compound is hydrolyzed by a β-lactamase, it undergoes a color change to yellow. This change in absorbance, typically monitored around 570 nm, allows for the continuous measurement of enzyme activity, making it suitable for kinetic studies.
Q2: What is the optimal concentration of this compound to use in a kinetic assay?
The optimal this compound concentration is dependent on the specific β-lactamase being studied and the experimental conditions. However, a common starting point for optimization is a concentration range of 50 µM to 100 µM . It is crucial to determine the Michaelis constant (Km) of your enzyme for this compound. For accurate determination of initial velocity, the this compound concentration should ideally be at or below the Km to ensure the reaction rate is sensitive to substrate concentration. For routine screening assays where maximal velocity is desired, a concentration several-fold higher than the Km may be used, but be mindful of potential substrate inhibition.
Q3: How do I prepare and store this compound stock solutions?
This compound is typically dissolved in a buffer such as 50 mM sodium phosphate buffer, pH 7.0. Due to its potential for instability in aqueous solutions, it is recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared, it should be stored protected from light at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot and keep it on ice.
Q4: What is the molar extinction coefficient (ε) for this compound?
The molar extinction coefficient for the change in absorbance upon hydrolysis of this compound at 570 nm is a critical parameter for calculating the rate of reaction. While the exact value can vary slightly depending on buffer conditions, a commonly cited value is in the range of 15,000 to 20,000 M⁻¹cm⁻¹ . It is best practice to determine this value empirically under your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in kinetic assays.
| Problem | Potential Cause | Recommended Solution |
| High background absorbance or rapid color change without enzyme | This compound instability and auto-hydrolysis. | Prepare fresh this compound solutions for each experiment. Minimize exposure of this compound solutions to light and elevated temperatures. Run a "no enzyme" control to measure the rate of spontaneous hydrolysis and subtract this from your experimental data. |
| Non-linear reaction progress curves (lag phase or burst) | Sub-optimal this compound concentration. Presence of inhibitors or activators. Enzyme instability. | Test a range of this compound concentrations to find the optimal linear range. Ensure all reagents are properly mixed before starting the reaction. Check for contaminating substances in your enzyme preparation or buffer. Perform a stability test of your enzyme under assay conditions. |
| Low signal or slow reaction rate | This compound concentration is too low. Enzyme concentration is too low. Incorrect pH or temperature. | Increase the this compound concentration (while staying below substrate inhibition levels). Increase the enzyme concentration. Optimize the assay buffer pH and temperature for your specific β-lactamase. |
| Reaction rate decreases at high this compound concentrations | Substrate inhibition. | Perform a substrate titration experiment over a wide range of this compound concentrations to determine if substrate inhibition is occurring.[1][2][3] If inhibition is observed, use a this compound concentration below the inhibitory range for your kinetic studies. |
| Assay variability between replicates | Pipetting errors. Inconsistent mixing. Temperature fluctuations. | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. Mix the reaction components thoroughly but gently. Use a temperature-controlled plate reader or water bath to maintain a constant temperature. |
| Interference from sample components | Presence of reducing agents, especially thiols (e.g., DTT, β-mercaptoethanol). | Thiol-containing compounds can interfere with the assay.[4][5][6] If their presence is unavoidable, a buffer exchange step to remove them from the sample prior to the assay may be necessary. Run appropriate controls with the interfering substance alone to quantify its effect. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a method to determine the optimal this compound concentration for your specific β-lactamase.
-
Prepare a series of this compound dilutions in your assay buffer (e.g., 50 mM sodium phosphate, pH 7.0). A suggested range is from 10 µM to 500 µM.
-
Set up your reaction in a 96-well plate. For each this compound concentration, prepare a "no enzyme" control and a reaction with your enzyme.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a fixed, predetermined concentration of your β-lactamase to the wells containing this compound.
-
Immediately measure the change in absorbance at 570 nm over time using a kinetic plate reader. Collect data points every 15-30 seconds for 5-10 minutes.
-
Analyze the data:
-
For each this compound concentration, calculate the initial velocity (V₀) from the linear portion of the progress curve.
-
Plot V₀ versus the this compound concentration.
-
The optimal concentration will be in the range where the velocity is still responsive to changes in substrate concentration, typically around the Km value. For routine assays, a concentration that gives a robust and linear signal without showing substrate inhibition is ideal.
-
Protocol 2: this compound Stability Test
This protocol helps assess the stability of your this compound solution under your experimental conditions.
-
Prepare a this compound solution at the concentration you intend to use in your kinetic assays.
-
Incubate the solution under the same conditions as your assay (e.g., in the assay buffer at the reaction temperature and exposed to the same lighting conditions).
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the this compound solution and measure its absorbance at 570 nm.
-
Plot the absorbance versus time. A significant decrease in absorbance over time indicates instability.
-
Calculate the rate of spontaneous hydrolysis . This rate should be significantly lower than your enzyme-catalyzed reaction rate.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: A logical flow for troubleshooting common this compound assay issues.
References
- 1. Nuisance compounds in cellular assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. atlantisbioscience.com [atlantisbioscience.com]
- 4. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Instability of Padac solution and how to prevent it
Welcome to the technical support center for Padac (pyridinium-2-azo-p-dimethylaniline chromophore) solution. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound solution and to offer troubleshooting assistance for its use in experimental settings, primarily in beta-lactamase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, or pyridinium-2-azo-p-dimethylaniline chromophore, is a chromogenic cephalosporin. Its primary application is in microbiology as a reagent for the detection of beta-lactamase activity in bacteria. The hydrolysis of the β-lactam ring in the this compound molecule by beta-lactamase enzymes results in a distinct color change from purple to yellow, indicating the presence of the enzyme.[1]
Q2: What are the main causes of this compound solution instability?
The instability of this compound solution is primarily due to the inherent chemical nature of cephalosporins. The core factors leading to its degradation are:
-
Hydrolysis: The β-lactam ring in the this compound molecule is susceptible to hydrolysis, which is the intended reaction in the presence of beta-lactamase. However, this reaction can also occur spontaneously, especially under suboptimal storage conditions.
-
pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Acidic or alkaline conditions can accelerate the degradation of this compound.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of the β-lactam ring.
-
Light Exposure: Chromogenic compounds like this compound can be sensitive to light, which can provide the energy to initiate degradation pathways.
Q3: How should this compound solution be prepared and stored to maximize its stability?
While specific manufacturer instructions should always be followed, general best practices for preparing and storing chromogenic cephalosporin solutions, which can be applied to this compound, are as follows:
-
Solvent: Dissolve this compound powder in a small amount of a suitable organic solvent like dimethyl sulfoxide (DMSO) before diluting to the final concentration with a buffer.
-
Buffer: Use a neutral pH buffer, typically a phosphate buffer around pH 7.0, for the final solution.
-
Storage Temperature: Store the stock solution and any working solutions at refrigerated temperatures (2-8°C). For long-term storage, freezing at -20°C may be an option, but repeated freeze-thaw cycles should be avoided.
-
Light Protection: Store the solution in an amber or foil-wrapped container to protect it from light.
Q4: How stable is this compound in the presence of biological materials?
This compound has been shown to have good stability in the presence of biological materials. One study found that, unlike the similar compound nitrocefin, this compound mixed with 50% human serum or various broth culture media showed no evidence of non-enzymatic color change or degradation over several hours.[1] This suggests that this compound is a robust reagent for use in complex biological samples.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound solution.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| This compound solution has changed color (e.g., turned yellow) before use. | 1. Spontaneous Hydrolysis: The solution has degraded due to prolonged storage, exposure to high temperatures, or inappropriate pH. 2. Light Exposure: The solution was not adequately protected from light. 3. Contamination: The solution may be contaminated with a substance that accelerates degradation. | 1. Discard the solution and prepare a fresh batch. 2. Review your storage procedures to ensure the solution is kept at the recommended temperature and protected from light. 3. Use high-purity water and sterile containers to prepare the solution. |
| Inconsistent or weak color change in a positive control beta-lactamase assay. | 1. Degraded this compound Solution: The this compound solution may have lost its potency. 2. Incorrect Concentration: The concentration of the this compound working solution may be too low. 3. Suboptimal Assay Conditions: The pH or temperature of the assay may not be optimal for the beta-lactamase enzyme being tested. | 1. Prepare a fresh this compound solution. 2. Verify the calculations and dilutions used to prepare the working solution. 3. Ensure the assay buffer is at the correct pH and the incubation is performed at the recommended temperature for the specific enzyme. |
| False-positive results (color change in the absence of beta-lactamase). | 1. This compound Solution Instability: The solution is degrading spontaneously during the assay. 2. Contamination of Reagents: Other reagents in the assay may be contaminated with beta-lactamases or other substances that can cause a color change. | 1. Run a negative control with only the this compound solution and assay buffer to check for spontaneous degradation under assay conditions. If a color change is observed, the solution is likely unstable. 2. Test all reagents for potential contamination. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound (pyridinium-2-azo-p-dimethylaniline chromophore) powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Sterile, light-protected containers (e.g., amber vials)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the this compound powder completely. Vortex briefly if necessary.
-
Dilute the dissolved this compound with the phosphate buffer (pH 7.0) to achieve the desired final concentration (e.g., 1 mg/mL).
-
Mix the solution thoroughly by gentle inversion.
-
Store the stock solution in a labeled, light-protected container at 2-8°C. For longer-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Stability Testing of this compound Solution
Objective: To evaluate the stability of a prepared this compound solution under different storage conditions.
Materials:
-
Prepared this compound stock solution
-
Spectrophotometer
-
Cuvettes
-
Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 37°C)
-
Light-protected and transparent containers
Procedure:
-
Aliquot the this compound stock solution into different sets of containers (light-protected and transparent).
-
Store the aliquots under the desired test conditions (e.g., different temperatures and light exposures).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each condition.
-
Measure the absorbance of each sample at the wavelength of maximum absorbance for the intact this compound (purple form) and the hydrolyzed product (yellow form). The hydrolysis of the β-lactam ring leads to a color change, which can be quantified spectrophotometrically.
-
Calculate the percentage of remaining intact this compound at each time point relative to the time 0 measurement.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Data Presentation
The following table summarizes the recommended storage conditions for chromogenic cephalosporin solutions, which can be applied to this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (refrigerated) for short-term storage. -20°C for long-term storage. | Reduces the rate of spontaneous hydrolysis. |
| pH | Neutral (around 7.0) | Minimizes acid- or base-catalyzed hydrolysis. |
| Light Exposure | Store in amber or foil-wrapped containers. | Prevents photodegradation. |
| Solvent | Initial dissolution in DMSO, followed by dilution in a buffer. | Ensures complete dissolution and provides a stable aqueous environment. |
Visualizations
Caption: Degradation pathway of this compound solution.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound assays.
References
Technical Support Center: Alternative Chromogenic Substrates to PADAC
Welcome to the technical support center for chromogenic β-lactamase substrates. This resource provides detailed information, troubleshooting guides, and frequently asked questions regarding alternatives to Pyridine-2-azo-p-dimethylaniline cephalosporin (PADAC) for the detection and kinetic analysis of β-lactamase activity.
Frequently Asked Questions (FAQs)
Q1: Why would I need an alternative to this compound?
This compound, a chromogenic cephalosporin, was historically used for detecting β-lactamase activity.[1] However, it is no longer commercially available, necessitating the use of alternative substrates for both clinical and research applications.[2] Additionally, this compound showed slower color changes compared to some alternatives, although it was less affected by proteins in clinical specimens.[1]
Q2: What are the primary alternatives to this compound?
The most common and well-established alternatives to this compound are Nitrocefin and CENTA .[2][3]
-
Nitrocefin: A widely used chromogenic cephalosporin that changes from yellow to red upon hydrolysis by β-lactamase.[4] It is highly sensitive but can be susceptible to degradation by serum proteins and may act as an inhibitor for certain metallo-β-lactamases at higher concentrations.[1][3]
-
CENTA: Another chromogenic cephalosporin that can be prepared from the commercially available drug cephalothin.[2] It changes from a light yellow to a chrome yellow upon hydrolysis and is a useful substrate for kinetic studies.[2][5] However, the color contrast is not sufficient for detecting β-lactamase-producing colonies directly on agar plates.[2]
Other novel substrates like Aubergen2 and HMRZ-86 have also been developed, offering advantages such as better water solubility and sharper color transitions.[6][7]
Q3: How do I choose the right substrate for my experiment?
The choice of substrate depends on your specific application:
-
Rapid Qualitative Detection (e.g., colony screening): Nitrocefin is the preferred choice due to its rapid and distinct color change from yellow to red.[4][8]
-
Kinetic Studies & Enzyme Characterization: Both Nitrocefin and CENTA are suitable. CENTA is a good alternative to Nitrocefin for kinetic characterization and can be readily prepared.[2]
-
High-Throughput Screening (HTS): CENTA can be easily used in HTS assays for screening new β-lactamase inactivators.[2]
-
Assays with Clinical Samples (e.g., serum): this compound was noted for its stability in serum compared to Nitrocefin.[1] If working with samples containing high protein concentrations, you may need to run appropriate controls to account for potential non-enzymatic substrate degradation.
Data Summary: Comparison of Chromogenic Substrates
The following table summarizes the key properties of this compound and its primary alternatives.
| Property | This compound | Nitrocefin | CENTA |
| Color Change | Purple → Yellow[1] | Yellow → Red[4] | Light Yellow → Chrome Yellow[5][9] |
| Intact λmax | ~566 nm (Purple) | ~380 nm (Yellow)[4] | ~340 nm (Light Yellow)[5][9] |
| Hydrolyzed λmax | ~468 nm (Yellow) | ~500 nm (Red)[4] | 405 nm (Chrome Yellow)[2][5] |
| Commercial Availability | No longer available[2] | Widely available[8][10] | Available from some suppliers[5] |
| Primary Use | Diagnostic testing[1] | Rapid detection, kinetic assays[4][8] | Kinetic studies, HTS[2] |
| Key Advantage | Stable in serum[1] | Strong, rapid color change[8] | Readily prepared, good for kinetics[2] |
| Key Disadvantage | Slower color change[1] | Can be degraded by serum proteins[1] | Poor contrast for on-plate assays[2] |
Experimental Protocols & Workflows
General Workflow for β-Lactamase Activity Assay
The following diagram illustrates a typical workflow for measuring β-lactamase activity using a chromogenic substrate.
Detailed Protocol: Nitrocefin-Based β-Lactamase Assay
This protocol is adapted from commercially available kits and published methods.[8][10][11]
1. Reagent Preparation:
-
Nitrocefin Stock Solution (e.g., 10 mg/mL): Dissolve 10 mg of Nitrocefin powder in 1 mL of DMSO.[8] This stock solution should be stored at -20°C, protected from light.[10]
-
Nitrocefin Working Solution (e.g., 1 mg/mL or ~2 mM): Dilute the stock solution 1:10 in a suitable buffer (e.g., 100 mM PBS, pH 7.0).[8] The working solution should be a clear yellow color. If it appears red, it may be degraded and should be discarded or diluted further.[8] Prepare this solution fresh before each use.[11]
-
Sample Preparation:
2. Assay Procedure (96-well plate format):
-
Add 1-50 µL of your sample (e.g., cell lysate, purified enzyme) to duplicate wells of a clear, flat-bottom 96-well plate.[10]
-
Include a negative control (assay buffer only) and a positive control (a known β-lactamase).
-
Adjust the volume in all wells to 50 µL with β-Lactamase Assay Buffer.[10]
-
Prepare a Reaction Mix containing 50 µL of the Nitrocefin Working Solution per reaction.
-
Start the reaction by adding 50 µL of the Reaction Mix to each well, bringing the total volume to 100 µL.
-
Immediately place the plate in a microplate reader and measure the absorbance at 490 nm (for Nitrocefin hydrolysis) in kinetic mode.[10][11] Record readings every minute for 30-60 minutes at room temperature or 37°C.[10][13]
3. Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔA490/min).
-
Convert the rate to µmol/min/mL using the molar extinction coefficient of hydrolyzed Nitrocefin and the Beer-Lambert law. One unit of β-lactamase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute at a specific pH and temperature.[10]
Detailed Protocol: CENTA-Based β-Lactamase Assay
This protocol is based on methodologies described for kinetic studies.[2]
1. Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate, pH 7.0. For metallo-β-lactamases, supplement the buffer with 100 µM ZnSO₄.[2]
-
CENTA Solution: Prepare a solution of CENTA in the assay buffer. The final concentration in the assay will typically be between 30 to 60 µM.[2] Solubility in 25 mM phosphate buffer (pH 7.0) is 2.5 mg/mL.[5]
-
Enzyme Preparation: Prepare purified enzyme in the assay buffer.
2. Assay Procedure (Spectrophotometer/Plate Reader):
-
Equilibrate the assay buffer and CENTA solution to the desired temperature (e.g., 30°C).[2]
-
In a cuvette or 96-well plate, combine the assay buffer and the CENTA solution.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately monitor the change in absorbance over time. The hydrolysis of CENTA can be monitored at 405 nm (appearance of the chromophore, Δε = +6,400 M⁻¹cm⁻¹) or 346 nm (disappearance of the substrate, Δε = -2,500 M⁻¹cm⁻¹).[2]
3. Data Analysis:
-
Determine the initial reaction velocity (v₀) from the linear phase of the absorbance curve.
-
To determine kinetic parameters (Km and kcat), repeat the assay with varying concentrations of CENTA and fit the resulting initial velocities to the Michaelis-Menten equation.
Signaling Pathway & Troubleshooting
β-Lactamase Enzymatic Reaction
β-lactamases inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring.[14] This same mechanism applies to chromogenic cephalosporin substrates. The hydrolysis of the ring leads to a conformational change in the molecule, altering its light-absorbing properties and causing a visible color change.[4]
Troubleshooting Guide
This decision tree helps diagnose common issues encountered during chromogenic β-lactamase assays.
References
- 1. In vitro evaluation of pyridine-2-azo-p-dimethylaniline cephalosporin, a new diagnostic chromogenic reagent, and comparison with nitrocefin, cephacetrile, and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CENTA as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrocefin - Wikipedia [en.wikipedia.org]
- 5. CENTA b-Lactamase Substrate [sigmaaldrich.com]
- 6. Water-soluble chromogenic substrates for detecting bacterial beta-lactamases | Research | University of Waterloo [uwaterloo.ca]
- 7. researchgate.net [researchgate.net]
- 8. toku-e.com [toku-e.com]
- 9. In vitro evaluation of CENTA, a new beta-lactamase-susceptible chromogenic cephalosporin reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Beta-lactamase assay. [bio-protocol.org]
- 13. β-Lactamase activity assay [bio-protocol.org]
- 14. Beta-lactamase - Wikipedia [en.wikipedia.org]
Navigating the Discontinuation of Padac: A Technical Resource
For researchers and drug development professionals who have previously utilized the chromogenic β-lactamase substrate Padac, its apparent disappearance from the commercial market has necessitated the adoption of alternative reagents and workflows. While a definitive official statement detailing the reasons for the discontinuation of this compound is not publicly available, the cessation of its commercial supply is likely attributable to a combination of factors, including the emergence of more sensitive and stable alternative chromogenic substrates, and commercial decisions by its manufacturers.
This technical support center provides essential information for laboratories transitioning from this compound, offering insights into its mechanism of action, historical experimental protocols, and a comparative analysis of currently available alternatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, chemically known as pyridine-2-azo-p-dimethylaniline cephalosporin, is a chromogenic substrate used to detect the presence of β-lactamase enzymes. In its intact form, this compound is a purple compound. When the β-lactam ring of this compound is hydrolyzed by a β-lactamase enzyme, the molecule undergoes a conformational change, resulting in a shift in its maximum absorbance and a visible color change to yellow. This colorimetric change forms the basis of simple and rapid assays for β-lactamase activity.
Q2: Why can't I find a commercial supplier for this compound anymore?
While there is no official public announcement, this compound is no longer readily available from major chemical suppliers. This is likely due to market shifts towards alternative chromogenic substrates that offer advantages in sensitivity, stability, or ease of use. Commercial decisions, such as the discontinuation of specific product lines by manufacturers, are also a probable cause.
Q3: What are the primary alternatives to this compound for β-lactamase detection?
The most common and widely used alternatives to this compound are Nitrocefin and CENTA. Both are also chromogenic cephalosporins that function on a similar principle of a color change upon hydrolysis by β-lactamases. Nitrocefin, in particular, is considered a gold-standard chromogenic substrate in many research applications due to its rapid color change and high sensitivity.
Q4: Can I use my old this compound protocol with a new substrate like Nitrocefin?
While the fundamental principle of the assay is the same, you will likely need to optimize your protocol for the new substrate. Different chromogenic substrates have distinct optimal concentrations, buffer requirements, and incubation times. Furthermore, the wavelength for spectrophotometric measurement will differ. It is crucial to consult the technical data sheet for the specific alternative substrate you are using.
Experimental Protocols and Methodologies
For laboratories that may still have a stock of this compound or for historical reference, the following provides a general protocol for a qualitative and quantitative β-lactamase assay.
Qualitative Plate-Based Assay for β-Lactamase Detection
This method is useful for screening bacterial colonies for β-lactamase production.
Materials:
-
Agar plates
-
This compound solution (typically 50 µM in a suitable buffer)
-
Bacterial cultures for testing
-
Positive and negative control bacterial strains
Procedure:
-
Prepare agar plates containing this compound at a final concentration of 50 µM.
-
Spot bacterial colonies (approximately 10^4 CFU per spot) onto the surface of the this compound-containing agar plates.
-
Incubate the plates at 37°C.
-
Observe the plates for the formation of a yellow zone around the bacterial colonies. The diameter of the yellow zone is indicative of the level of β-lactamase activity.
Quantitative Spectrophotometric Assay
This method allows for the quantification of β-lactamase activity in a liquid sample (e.g., a purified enzyme preparation or a bacterial lysate).
Materials:
-
This compound solution (concentration to be optimized, often in the range of 50-100 µM)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Sample containing β-lactamase
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable buffer.
-
In a cuvette or microplate well, add the assay buffer and the sample containing the β-lactamase.
-
To initiate the reaction, add the this compound solution and mix quickly.
-
Monitor the change in absorbance over time at the wavelength corresponding to the hydrolyzed product of this compound. The exact wavelength should be determined empirically but is in the yellow range of the spectrum.
-
The rate of change in absorbance is proportional to the β-lactamase activity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No color change with positive control | Inactive enzyme | Use a fresh, validated positive control. Ensure proper storage and handling of the enzyme. |
| Incorrect buffer pH | Verify the pH of your assay buffer. Most β-lactamases have optimal activity around pH 7.0. | |
| Degraded this compound | Ensure this compound solution is fresh and has been stored protected from light. | |
| Slow or weak color development | Low enzyme concentration | Increase the concentration of the enzyme in the assay or increase the incubation time. |
| Suboptimal temperature | Most β-lactamase assays are performed at room temperature or 37°C. Ensure your assay is at the optimal temperature for the specific enzyme. | |
| High background color (color change in the absence of enzyme) | Spontaneous hydrolysis of the substrate | This was a known advantage of this compound over some other substrates. However, if observed, prepare fresh substrate solution. |
| Contamination of reagents | Use fresh, high-purity water and reagents. |
Quantitative Data Summary
The following table provides a comparison of key characteristics of this compound and its common alternatives. Please note that kinetic parameters can vary significantly depending on the specific β-lactamase enzyme and assay conditions.
| Feature | This compound | Nitrocefin | CENTA |
| Chemical Name | Pyridine-2-azo-p-dimethylaniline cephalosporin | (6R,7R)-7-(2-(2-thienyl)acetamido)-3-((E)-2-(2,4-dinitrostyryl))-3,4-didehydrocepham-4-carboxylic acid | 7-[2-(thienyl)acetamido]-3-[2-(4-N,N-dimethylaminophenyl)diazenyl]pyridiniummethyl-3-cephem-4-carboxylate |
| Color (Intact) | Purple | Yellow | Yellow |
| Color (Hydrolyzed) | Yellow | Red | Yellow-Orange |
| Optimal Wavelength (Hydrolyzed) | ~460-480 nm (estimated) | ~482-490 nm | ~405 nm |
| Advantages | Less susceptible to non-enzymatic color change in the presence of proteins (e.g., serum).[1] | High sensitivity and rapid color change. Widely commercially available. | Good solubility in aqueous buffers.[1] |
| Disadvantages | Slower color change compared to Nitrocefin.[1] No longer commercially available. | Can undergo non-enzymatic hydrolysis in the presence of certain substances. | Lower color contrast compared to Nitrocefin, making it less suitable for agar plate assays.[1] |
Signaling Pathways and Experimental Workflows
The fundamental process underlying the use of this compound is the enzymatic hydrolysis of its β-lactam ring by a β-lactamase. This reaction leads to a cleavage of the molecule and a subsequent electronic rearrangement that causes the observed color change.
Caption: Enzymatic hydrolysis of this compound by β-lactamase.
The workflow for a typical β-lactamase assay using a chromogenic substrate like this compound involves several key steps, from sample preparation to data analysis.
Caption: General workflow for a β-lactamase assay.
References
Technical Support Center: Optimizing Your Assays
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges during your experiments, with a special focus on mitigating high background noise to improve your signal-to-noise ratio.
Troubleshooting High Background Noise
High background noise can mask your true signal, leading to inaccurate and unreliable data. This guide provides a systematic approach to identifying and resolving the root causes of elevated background in your assays.
Question: What are the primary sources of high background noise in an assay?
High background noise can originate from several factors, broadly categorized as issues with reagents, protocol execution, or instrumentation. Common culprits include:
-
Reagent-related issues:
-
Contaminated buffers or reagents.
-
Suboptimal antibody concentrations, leading to non-specific binding.
-
Poor quality of reagents, including expired materials.
-
Inherent fluorescence of test compounds.
-
-
Protocol-related issues:
-
Instrumentation-related issues:
-
Improperly calibrated or dirty readers.
-
Incorrect filter sets for fluorescence assays.
-
Suboptimal gain settings on the plate reader.
-
Question: How can I systematically troubleshoot high background in my assay?
A logical, step-by-step approach is the most effective way to diagnose and resolve high background. The following workflow can guide your troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: My signal-to-noise ratio is low. What is an acceptable range?
The signal-to-noise ratio (S/N) is a critical metric for assay performance.[2][3] While the ideal S/N ratio varies depending on the assay type and its intended application, a generally accepted minimum is often considered to be 3. For high-throughput screening (HTS), a Z'-factor is a more comprehensive metric that accounts for the signal window and data variability.
| Metric | Poor | Acceptable | Good | Excellent |
| Signal-to-Noise (S/N) | < 3 | 3 - 10 | 10 - 20 | > 20 |
| Z'-Factor | < 0 | 0 - 0.4 | 0.4 - 0.5 | > 0.5[2] |
Q2: How do I perform an antibody titration to reduce non-specific binding?
Objective: To determine the optimal antibody concentration that maximizes specific signal while minimizing background.
Protocol:
-
Plate Coating: Coat a 96-well plate with your target antigen at a constant concentration (e.g., 1 µg/mL) in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Antibody Dilution Series: Prepare a serial dilution of your primary antibody in blocking buffer. A typical starting range might be from 10 µg/mL down to 0.01 µg/mL.
-
Incubation: Add the different antibody concentrations to the wells and incubate for 1-2 hours at room temperature. Include a "no primary antibody" control for background measurement.
-
Washing: Repeat the washing step (step 2).
-
Secondary Antibody: Add a constant, optimized concentration of the enzyme-conjugated secondary antibody to all wells. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 2).
-
Detection: Add the substrate and measure the signal according to the manufacturer's instructions.
-
Analysis: Plot the signal intensity against the antibody concentration. The optimal concentration will be the one that gives a high signal with low background (from the "no primary antibody" control).
Q3: What is the "edge effect" and how can I mitigate it?
The "edge effect" refers to the phenomenon where the wells on the perimeter of a microtiter plate exhibit different results from the interior wells.[1] This is often due to more rapid evaporation and temperature fluctuations in the outer wells.
Mitigation Strategies:
-
Humid Environment: Use a humidified incubator to minimize evaporation.[1]
-
Plate Sealing: Use gas-permeable plate seals to reduce evaporation while allowing for gas exchange.[1]
-
Well Moat: Fill the outer wells with sterile water or PBS to create a moisture barrier. Do not use these wells for experimental samples.[1]
-
Incubation Time: Minimize incubation times where possible.
-
Data Exclusion: If the edge effect cannot be avoided, exclude the outer rows and columns from your data analysis.
Q4: My test compound is fluorescent. How can I correct for this interference?
Compound autofluorescence is a common source of high background.
Correction Protocol:
-
Run a "Compound Only" Plate: Prepare a plate that includes all assay components except for the fluorescent detection reagent. Add your test compounds at the same concentrations used in the main experiment.
-
Measure Background Fluorescence: Read this plate using the same instrument settings as your main experimental plate. The resulting values represent the background fluorescence from your compounds.
-
Subtract Background: Subtract the background fluorescence values from the corresponding wells on your main experimental plate.
| Sample Type | Description | Measurement |
| Experimental Well | All components + Compound | Total Signal |
| Background Well | All components (no detection reagent) + Compound | Compound Autofluorescence |
| Corrected Signal | (Total Signal) - (Compound Autofluorescence) | True Signal |
This data correction method ensures that the signal you are analyzing is genuinely from your assay's detection system and not an artifact of your test compound.
References
Technical Support Center: Improving the Sensitivity of the Padac Beta-Lactamase Assay
Welcome to the technical support center for the Padac beta-lactamase assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound beta-lactamase assay?
The this compound assay is a colorimetric method used to detect and quantify the activity of beta-lactamase enzymes. This compound (pyridinium-2-azo-p-dimethylaniline chromophore) is a chromogenic cephalosporin substrate. In its intact form, this compound has a distinct color. When a beta-lactamase enzyme is present, it hydrolyzes the β-lactam ring in the this compound molecule. This hydrolysis results in a color change, which can be measured spectrophotometrically. The rate of color change is directly proportional to the beta-lactamase activity in the sample.
Q2: My this compound assay is showing low or no signal. What are the possible causes?
Low sensitivity in the this compound assay can stem from several factors. These include suboptimal reagent concentrations, inappropriate assay conditions (pH, temperature, incubation time), inactive or low concentration of the beta-lactamase enzyme, or degradation of the this compound substrate. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Q3: How should I prepare and store the this compound solution?
The stability of the this compound solution is critical for assay performance. It is recommended to prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The working solution should be prepared fresh for each experiment by diluting the stock solution in the appropriate assay buffer. Protect this compound solutions from light to prevent photodegradation.
Q4: What is the optimal wavelength to measure the absorbance change in the this compound assay?
The optimal wavelength for monitoring the hydrolysis of this compound by beta-lactamase should be determined empirically by performing a spectral scan of both the intact and hydrolyzed substrate. Generally, the absorbance is monitored at a wavelength where the difference between the substrate and the product is maximal.
Q5: Can I use the this compound assay to screen for beta-lactamase inhibitors?
Yes, the this compound assay is suitable for screening potential beta-lactamase inhibitors. In this application, the assay is performed in the presence and absence of the test compound. A decrease in the rate of this compound hydrolysis in the presence of the compound indicates potential inhibitory activity. It is crucial to include appropriate controls, such as a known inhibitor like clavulanic acid, to validate the assay.[1]
Troubleshooting Guide: Low Assay Sensitivity
This guide provides a structured approach to troubleshooting low signal or sensitivity issues in your this compound beta-lactamase assay.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Color Change | Inactive Enzyme: The beta-lactamase may have lost activity due to improper storage or handling. | - Use a fresh aliquot of the enzyme. - Verify the activity of the enzyme with a positive control substrate. - Ensure the enzyme is stored at the recommended temperature and in a suitable buffer. |
| Degraded this compound Substrate: The this compound solution may have degraded due to improper storage, exposure to light, or being too old. | - Prepare a fresh working solution of this compound from a stock solution. - Store this compound stock solutions at -20°C in the dark. - Avoid repeated freeze-thaw cycles of the stock solution. | |
| Suboptimal this compound Concentration: The concentration of this compound may be too low for the amount of enzyme present, leading to rapid substrate depletion, or too high, causing substrate inhibition. | - Perform a substrate concentration optimization experiment to determine the optimal this compound concentration for your specific enzyme and conditions. A typical starting concentration for this compound in agar plates is 50 µM.[1] | |
| Incorrect Assay Buffer pH: The pH of the assay buffer may not be optimal for the beta-lactamase being studied. | - Determine the optimal pH for your specific beta-lactamase by testing a range of pH values. Most beta-lactamases have an optimal pH between 6.5 and 7.5. | |
| Inappropriate Incubation Temperature: The assay temperature may be too low, resulting in slow enzyme kinetics. | - Optimize the incubation temperature for your specific beta-lactamase. A common starting point is 37°C.[1] | |
| Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. | - Increase the incubation time and monitor the reaction kinetically to determine the optimal endpoint. | |
| High Background Signal | Spontaneous this compound Hydrolysis: this compound may be unstable in the assay buffer, leading to non-enzymatic hydrolysis. | - Run a "no-enzyme" control to measure the rate of spontaneous hydrolysis. - If the background is high, consider preparing the this compound solution in a different buffer or adjusting the pH. |
| Contaminated Reagents: Reagents may be contaminated with other substances that interfere with the assay. | - Use fresh, high-quality reagents and sterile, nuclease-free water. | |
| Inconsistent Results | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variability between wells. | - Calibrate your pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure proper mixing of reagents in each well. |
| Well-to-Well Variation: "Edge effects" in the microplate can cause inconsistent results. | - Avoid using the outer wells of the microplate. - Ensure even temperature distribution across the plate during incubation. | |
| Sample-Specific Interference: Components in your sample (e.g., from bacterial lysate) may be interfering with the assay. | - Run appropriate sample controls (e.g., sample without enzyme) to check for interference. - Consider purifying the beta-lactamase from the crude sample. |
Experimental Protocols
I. Protocol for Optimizing this compound Concentration
This protocol outlines the steps to determine the optimal concentration of this compound for your beta-lactamase assay.
Materials:
-
Purified beta-lactamase enzyme
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Prepare a series of this compound dilutions: In the assay buffer, prepare a serial dilution of this compound to cover a range of final concentrations (e.g., 0, 10, 25, 50, 75, 100, 150, 200 µM).
-
Prepare enzyme solution: Dilute the beta-lactamase enzyme to a fixed concentration in the assay buffer. The optimal enzyme concentration should be determined in a preliminary experiment to ensure a linear reaction rate over a reasonable time course.
-
Set up the assay plate:
-
Add 50 µL of each this compound dilution to triplicate wells of the 96-well plate.
-
Add 50 µL of assay buffer to three wells as a "no-enzyme" control for each this compound concentration.
-
-
Initiate the reaction: Add 50 µL of the diluted enzyme solution to all wells except the "no-enzyme" controls.
-
Measure absorbance: Immediately place the plate in a microplate reader and measure the absorbance at the predetermined optimal wavelength. Take kinetic readings every minute for 30-60 minutes.
-
Analyze the data:
-
For each this compound concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the V₀ against the this compound concentration. The optimal this compound concentration will be in the saturating range of the Michaelis-Menten curve, where the reaction rate is maximal and less sensitive to small changes in substrate concentration.
-
II. Protocol for Determining the Optimal pH
This protocol describes how to determine the optimal pH for your beta-lactamase activity using the this compound assay.
Materials:
-
Purified beta-lactamase enzyme
-
This compound stock solution
-
A series of buffers with different pH values (e.g., citrate buffer for pH 5-6, phosphate buffer for pH 6-8, Tris buffer for pH 8-9)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound in different pH buffers: Dilute the this compound stock solution to the predetermined optimal concentration in each of the different pH buffers.
-
Prepare enzyme solution: Dilute the beta-lactamase enzyme to a fixed concentration in each of the corresponding pH buffers.
-
Set up the assay plate:
-
Add 100 µL of the this compound solution in each pH buffer to triplicate wells.
-
-
Initiate the reaction: Add 100 µL of the corresponding diluted enzyme solution to the wells.
-
Measure absorbance: Immediately measure the absorbance kinetically as described in the previous protocol.
-
Analyze the data:
-
Calculate the initial reaction velocity (V₀) for each pH value.
-
Plot the V₀ against the pH. The pH at which the highest activity is observed is the optimal pH for the enzyme under these conditions.
-
Visualizations
Caption: Mechanism of this compound hydrolysis by beta-lactamase.
Caption: Experimental workflow for optimizing this compound assay sensitivity.
Caption: Logical flowchart for troubleshooting low assay sensitivity.
References
Technical Support Center: Modifying the Padac Assay for Specific Bacterial Species
Welcome to the technical support center for the Padac assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals adapt the this compound assay for the detection of β-lactamase in various bacterial species.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound (pyridinium-2-azo-p-dimethylaniline chromophore) assay is a colorimetric method used to detect the presence of β-lactamase enzymes produced by bacteria. This compound is a chromogenic cephalosporin that changes color from purple to yellow when its β-lactam ring is hydrolyzed by a β-lactamase. This color change can be observed visually or measured spectrophotometrically.[1]
Q2: What are the main advantages of the this compound assay over other methods like the nitrocefin assay?
The this compound assay offers several advantages. Notably, it is less susceptible to non-enzymatic color changes caused by proteins in clinical specimens, such as serum, which can be a problem with nitrocefin. While color development with this compound may be slower than with nitrocefin, its stability in various media makes it a robust alternative for diagnostic testing.
Q3: Can the this compound assay be used for both Gram-positive and Gram-negative bacteria?
Yes, the this compound assay can be used for both Gram-positive and Gram-negative bacteria. However, modifications to the standard protocol may be necessary. Gram-positive bacteria typically secrete large amounts of β-lactamase into the surrounding medium, which can be readily detected. In contrast, Gram-negative bacteria often retain a significant portion of their β-lactamases in the periplasmic space. This difference in enzyme location may necessitate cell lysis steps for Gram-negative bacteria to ensure accurate measurement of total β-lactamase activity.
Q4: How can I interpret the results of a this compound agar plate assay?
In an agar plate assay, a positive result is indicated by the formation of a yellow zone around a bacterial colony or spot of inoculation on the purple this compound-containing agar.[1] The diameter of this yellow zone is semi-quantitative and generally correlates with the amount of β-lactamase produced by the bacterium.[1] A larger yellow zone suggests higher β-lactamase activity. The absence of a yellow zone indicates a negative result, meaning no detectable β-lactamase activity.
Troubleshooting Guide
This section addresses common issues encountered when modifying the this compound assay for specific bacterial species.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No color change (False Negative) | 1. Bacterium does not produce β-lactamase. 2. Low level of β-lactamase expression. 3. Slow-growing bacterium. 4. β-lactamase is intracellular (common in Gram-negatives) and not accessible to this compound. 5. Incorrect incubation time or temperature. | 1. Confirm β-lactamase production using a different method (e.g., nitrocefin assay, PCR for β-lactamase genes).2. Increase the inoculum size or concentrate the bacterial cells before performing the assay. Consider inducing β-lactamase expression if the regulatory pathway is known.3. Extend the incubation period. For slow-growing species, incubation for up to 48 hours may be necessary. Ensure optimal growth conditions (medium, temperature, atmosphere) for the specific bacterium.4. For Gram-negative bacteria, consider a cell lysis step. Sonication or the use of chemical lysing agents can release periplasmic enzymes. For a simpler approach on agar plates, prolonged incubation may allow for sufficient enzyme release through natural cell lysis.[1]5. Ensure incubation is carried out at the optimal temperature for the bacterium's growth and enzymatic activity (typically 37°C for most clinical isolates).[1] |
| Slow Color Development | 1. Low enzymatic activity of the specific β-lactamase towards this compound. 2. Suboptimal assay conditions (pH, temperature). 3. Low concentration of this compound. | 1. Increase the incubation time and observe for color change at later time points.2. Ensure the pH of the assay buffer or agar medium is optimal for β-lactamase activity (typically around pH 7.0).3. While the standard concentration is 50 µM, a slightly higher concentration could be tested, though this may increase background noise.[1] |
| False Positive Result (Color change in the absence of β-lactamase) | 1. Non-enzymatic degradation of this compound. 2. Presence of other bacterial enzymes that can hydrolyze this compound. 3. Contamination of the culture with a β-lactamase-producing organism. | 1. Run a negative control with heat-inactivated bacterial cells or cell-free supernatant to check for non-enzymatic color change. This compound is generally stable in culture media. 2. This is less common but can be investigated by testing purified enzymes from the bacterial species if available.3. Ensure the purity of the bacterial culture being tested by streaking for single colonies on appropriate selective media. |
| High Background Color | 1. This compound solution is old or has been improperly stored. 2. Components of the culture medium are interfering with this compound. | 1. Prepare fresh this compound solutions for each experiment. Store stock solutions protected from light.2. Test the this compound reagent with uninoculated culture medium to check for any color change. If interference is observed, consider using a minimal medium for the assay or washing the cells and resuspending them in a suitable buffer before adding this compound. |
Experimental Protocols
Standard this compound Agar Plate Assay
This protocol is adapted from the method described for detecting β-lactamase in Gram-negative bacteria.[1]
Materials:
-
Nutrient agar or other suitable growth medium
-
This compound solution (stock solution in a suitable solvent like DMSO, stored protected from light)
-
Sterile petri dishes
-
Bacterial cultures to be tested
-
Positive control (a known β-lactamase-producing strain, e.g., E. coli with a TEM-1 plasmid)
-
Negative control (a known non-β-lactamase-producing strain, e.g., a susceptible lab strain of E. coli)
Procedure:
-
Prepare the agar medium according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to 45-50°C.
-
Add this compound solution to the molten agar to a final concentration of 50 µM. Mix gently but thoroughly to ensure even distribution.
-
Pour the this compound-containing agar into sterile petri dishes and allow them to solidify.
-
Once solidified, spot-inoculate the plates with the bacterial cultures to be tested. It is recommended to use a standardized inoculum of approximately 104 CFU per spot.[1]
-
Inoculate the positive and negative control strains on each plate.
-
Incubate the plates at 37°C for 18-24 hours. For slow-growing organisms, the incubation time may need to be extended.
-
Observe the plates for the formation of a yellow zone around the bacterial growth against the purple background of the agar.
-
Measure the diameter of the yellow zone as a semi-quantitative measure of β-lactamase activity.
Modification for Anaerobic Bacteria
For anaerobic bacteria such as Bacteroides, Fusobacterium, and Clostridium species, the standard agar plate method can be used with the following modification:
-
Incubate the inoculated this compound agar plates under anaerobic conditions (e.g., in an anaerobic jar or chamber) at 37°C for the appropriate duration for the growth of the specific anaerobe. Studies have shown high agreement of the this compound assay with other methods for detecting β-lactamase in anaerobes.[2]
Data Presentation
The following table provides a framework for summarizing quantitative data from this compound assay modifications. Researchers should populate this table with their own experimental data.
| Bacterial Species | Gram Stain | Growth Condition | Assay Modification | Incubation Time (hours) | Result (e.g., Zone Diameter in mm or OD change) |
| Escherichia coli (Control) | Negative | Aerobic, 37°C | Standard Protocol | 18 | e.g., 15 mm |
| Staphylococcus aureus | Positive | Aerobic, 37°C | Extended Incubation | 24 | e.g., 12 mm |
| Pseudomonas aeruginosa | Negative | Aerobic, 37°C | Standard Protocol | 18 | e.g., 10 mm |
| Bacteroides fragilis | Negative | Anaerobic, 37°C | Anaerobic Incubation | 48 | e.g., 8 mm |
| Mycobacterium smegmatis (example of a slow-grower) | N/A (Acid-fast) | Aerobic, 37°C | Extended Incubation (72h) & Increased Inoculum | 72 | e.g., 5 mm |
Visualizations
This compound Assay Workflow
Caption: Workflow for the this compound agar plate assay.
Troubleshooting Logic for a Negative this compound Assay Result
References
Technical Support Center: Troubleshooting Padac-Based Screening
Welcome to the technical support center for Padac-based screening. This resource is designed to help researchers, scientists, and drug development professionals identify and resolve common issues, particularly the challenge of false positives, that may arise during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of false positives in this compound-based assays?
False positives in this compound-based screening can originate from a variety of sources. One of the most frequent causes is the intrinsic fluorescence of test compounds. If a compound fluoresces at the same wavelength used to measure the assay signal, it can artificially inflate the reading, mimicking a positive result. Another significant factor is the presence of compounds that interfere with the assay's enzymatic reaction or detection system, such as colored compounds that absorb light at the excitation or emission wavelengths (a phenomenon known as the inner filter effect). Additionally, non-specific interactions, where compounds affect the assay components in a way that is not related to the intended biological target, can also lead to false positives. Contamination in samples or errors in laboratory procedures, such as improper sample handling, can also contribute to inaccurate results.
Q2: How can I determine if my hit compounds are false positives due to autofluorescence?
To identify false positives arising from compound autofluorescence, a straightforward counter-screen can be performed. This involves incubating the test compound in the assay buffer without the biological target or key assay reagents and then measuring the fluorescence at the same wavelength used in the primary screen. A significant signal in this control experiment indicates that the compound is autofluorescent and is likely a false positive. It is also advisable to measure the fluorescence of the compounds across a spectrum of wavelengths to fully characterize their fluorescent properties.
Q3: What is the "inner filter effect" and how can I mitigate it?
The inner filter effect occurs when a compound in the sample absorbs light at the excitation or emission wavelengths of the fluorophore used in the assay. This absorption reduces the amount of light that reaches the fluorophore for excitation and the amount of emitted light that reaches the detector, leading to an apparent decrease or increase in the signal, depending on the assay design. To mitigate this, you can run a control experiment where the compound is added to a solution of the fluorescent product of the assay. A change in the fluorescence intensity compared to a control without the compound suggests the inner filter effect is at play. Reducing the concentration of the test compound or the fluorophore can sometimes lessen this effect.
Q4: Can assay reagents themselves contribute to false positives?
Yes, certain components of the assay buffer or reagents can contribute to false positives. For instance, some reducing agents can interfere with luciferase-based reporter assays. It is crucial to test the compatibility of all assay components and to run appropriate controls, such as a buffer-only control and a control with all assay components except the biological target, to identify any background signal or non-specific effects.
Troubleshooting Guides
Guide 1: Systematic Investigation of a Potential False Positive
If you have identified a potential hit from your primary this compound-based screen, it is essential to perform a series of validation experiments to rule out the possibility of it being a false positive. The following workflow outlines a systematic approach to this process.
Experimental Protocols:
-
Dose-Response Confirmation:
-
Prepare a serial dilution of the hit compound, typically covering a range of concentrations from nanomolar to micromolar.
-
Perform the this compound-based assay with each concentration of the compound.
-
Plot the assay signal as a function of the compound concentration to generate a dose-response curve and determine the EC50 or IC50.
-
-
Autofluorescence Check:
-
Prepare solutions of the hit compound at the highest concentration tested in the primary screen in the assay buffer.
-
Measure the fluorescence at the same excitation and emission wavelengths used in the this compound assay.
-
A significant signal compared to a buffer-only control indicates autofluorescence.
-
-
Counter-Screen (No Target):
-
Perform the this compound-based assay with the hit compound but omit the biological target (e.g., enzyme or receptor).
-
A positive signal in this assay indicates that the compound is interacting with other assay components to produce a signal.
-
-
Orthogonal Assay:
-
Test the hit compound in a different assay format that measures the same biological activity but uses a different detection method (e.g., a luminescence-based assay instead of a fluorescence-based one).
-
Confirmation of activity in an orthogonal assay provides strong evidence that the compound is a true hit.
-
Guide 2: Decision Tree for Troubleshooting Unexpected Results
Encountering unexpected or inconsistent results is a common challenge in high-throughput screening. This decision tree provides a logical framework for troubleshooting these issues.
Data Presentation
Table 1: Common Fluorescent Interferences
| Compound Class | Mechanism of Interference | Recommended Counter-Screen |
| Quinolines | Intrinsic fluorescence | Measure compound fluorescence in assay buffer |
| Azo Compounds | Light absorption (Inner filter effect) | Spectrophotometric scan of compound |
| Flavonoids | Intrinsic fluorescence and/or aggregation | DLS (Dynamic Light Scattering) for aggregation |
| Tannins | Non-specific protein binding/aggregation | Counter-screen with unrelated protein |
Table 2: Assay Quality Control Parameters
| Parameter | Acceptable Range | Implication of Deviation |
| Z'-factor | > 0.5 | A value below 0.5 indicates poor assay quality and a high likelihood of false positives/negatives. |
| Signal-to-Background (S/B) | > 10 | A low S/B ratio reduces the dynamic range of the assay, making it difficult to distinguish true hits from noise. |
| Coefficient of Variation (%CV) | < 15% | High %CV suggests variability in the assay, which can lead to inconsistent results. |
By following these guidelines and employing the described experimental protocols, researchers can more effectively identify and mitigate the impact of false positives in their this compound-based screening campaigns, ultimately leading to more robust and reliable drug discovery efforts.
Validation & Comparative
A Head-to-Head Battle of Chromogenics: Padac vs. Nitrocefin for Beta-Lactamase Detection
For researchers, scientists, and drug development professionals navigating the landscape of beta-lactamase detection, the choice of a chromogenic substrate is a critical decision that impacts assay sensitivity, specificity, and overall efficiency. This guide provides a comprehensive comparison of two widely used chromogenic cephalosporins, Padac and Nitrocefin, offering a deep dive into their mechanisms of action, performance metrics, and detailed experimental protocols to inform your selection process.
At the forefront of rapid beta-lactamase detection are chromogenic substrates that provide a visual and quantifiable readout of enzymatic activity. Both this compound and Nitrocefin have established themselves as valuable tools in the study of antibiotic resistance. Nitrocefin, with its characteristic yellow-to-red color change upon hydrolysis, is a highly sensitive and widely adopted substrate for a broad range of beta-lactamases.[1][2][3] this compound, which transitions from purple to yellow, has been presented as a promising alternative, particularly noted for its stability in the presence of serum proteins.
This guide will dissect the available data on these two chromogenic agents, presenting their known kinetic parameters, advantages, and limitations, and providing detailed protocols for their use in spectrophotometric and qualitative assays.
Quantitative Performance: A Comparative Analysis
The efficacy of a chromogenic substrate is best understood through its kinetic parameters, namely the Michaelis constant (K_m) and the maximum velocity (V_max), which describe the substrate's affinity for the enzyme and the maximum rate of hydrolysis, respectively. While extensive quantitative data for Nitrocefin across a variety of beta-lactamases is available, specific K_m and V_max values for this compound are less frequently reported in publicly available literature. The following table summarizes the available quantitative data to facilitate a direct comparison.
| Feature | This compound | Nitrocefin |
| Color Change | Purple to Yellow | Yellow to Red[1][2] |
| Wavelength (Intact) | ~564 nm | ~390 nm[2] |
| Wavelength (Hydrolyzed) | ~468 nm | ~486 nm[2] |
| K_m | Data not readily available in cited sources. | Enzyme-dependent; e.g., ~45 µM (TEM-1 β-lactamase) |
| V_max | Data not readily available in cited sources. | Enzyme-dependent |
| k_cat | Data not readily available in cited sources. | Enzyme-dependent; e.g., ~1200 s⁻¹ (TEM-1 β-lactamase) |
| Advantages | Reported to be less affected by serum proteins. | High sensitivity for a broad spectrum of beta-lactamases.[1][3] |
| Disadvantages | Reported to be less sensitive than Nitrocefin.[3] | Can be affected by serum proteins; light sensitive.[3] |
Mechanism of Action: A Visual Hydrolysis
Both this compound and Nitrocefin are cephalosporin-based compounds that contain a beta-lactam ring, the target of beta-lactamase enzymes. The hydrolysis of this ring by a beta-lactamase induces a conformational change in the molecule, leading to a shift in its maximum absorbance and a corresponding color change.
Experimental Protocols
Accurate and reproducible results depend on well-defined experimental protocols. Below are detailed methodologies for both spectrophotometric and qualitative beta-lactamase assays using this compound and Nitrocefin.
Spectrophotometric Assay for Beta-Lactamase Activity
This protocol allows for the quantitative measurement of beta-lactamase activity by monitoring the change in absorbance over time.
Materials:
-
This compound or Nitrocefin
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
Purified beta-lactamase or bacterial cell lysate
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well microplate or cuvettes
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound or Nitrocefin in DMSO (e.g., 10 mM).
-
Reaction Mixture: In a microplate well or cuvette, prepare the reaction mixture containing assay buffer and the desired final concentration of the substrate (e.g., 100 µM).
-
Temperature Equilibration: Incubate the reaction mixture at the desired assay temperature (e.g., 25°C or 37°C).
-
Enzyme Addition: Initiate the reaction by adding a small volume of the enzyme solution to the reaction mixture.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at the appropriate wavelength (approximately 468 nm for this compound and 486 nm for Nitrocefin) over a set period.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.
Qualitative Disk-Based Assay for Beta-Lactamase Detection
This is a rapid and simple method to determine the presence or absence of beta-lactamase activity in bacterial colonies.
Materials:
-
Sterile filter paper disks
-
This compound or Nitrocefin solution (0.5 mg/mL in phosphate buffer)
-
Bacterial colonies grown on an agar plate
-
Sterile loop or toothpick
-
Petri dish
Procedure:
-
Disk Preparation: Place a sterile filter paper disk in a clean petri dish.
-
Substrate Addition: Add a drop of the this compound or Nitrocefin solution to the disk to saturate it.
-
Inoculation: Using a sterile loop or toothpick, smear a visible amount of the bacterial colony onto the saturated disk.
-
Observation: Observe for a color change. A positive result is indicated by a change from purple to yellow for this compound or yellow to red for Nitrocefin, typically within 5-15 minutes.[1]
Conclusion
Both this compound and Nitrocefin are effective chromogenic substrates for the detection of beta-lactamase activity. Nitrocefin is widely documented and characterized, offering high sensitivity for a broad range of beta-lactamases. Its primary drawback is potential interference by serum proteins. This compound, while less extensively characterized in terms of quantitative kinetic data, presents a valuable alternative, particularly in assays involving complex biological matrices where protein interference is a concern. The choice between these two substrates will ultimately depend on the specific requirements of the assay, including the need for high sensitivity, the nature of the sample, and the desired endpoint (quantitative or qualitative). For researchers in drug development, the stability of this compound in the presence of serum may offer a distinct advantage in preclinical screening assays. Further studies detailing the kinetic parameters of this compound with a wider array of beta-lactamases would be beneficial to the scientific community for a more comprehensive comparative assessment.
References
A Comparative Guide to β-Lactamase Detection: The Padac Assay vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate detection of β-lactamase activity is crucial for understanding antibiotic resistance and developing new therapeutic strategies. This guide provides a comprehensive validation of the Padac assay against other common methods for β-lactamase detection, supported by experimental data and detailed protocols.
The emergence and spread of β-lactamase-producing bacteria pose a significant threat to the efficacy of β-lactam antibiotics. Consequently, the rapid and accurate identification of β-lactamase activity is a cornerstone of clinical microbiology and drug discovery. A variety of methods have been developed for this purpose, each with its own set of advantages and limitations. This guide focuses on the validation of the this compound™ assay, a chromogenic method, and compares its performance with established techniques, including the nitrocefin assay, the iodometric method, and the acidimetric method.
Principles of β-Lactamase Detection Methods
β-Lactamase detection assays primarily rely on the enzymatic hydrolysis of a β-lactam ring. The methods differ in their substrate and the means of detecting the hydrolysis product.
-
Chromogenic Methods (this compound and Nitrocefin): These assays utilize cephalosporin derivatives that undergo a distinct color change upon hydrolysis of their β-lactam ring. This color change can be observed visually or quantified spectrophotometrically.
-
Iodometric Method: This technique is based on the ability of the hydrolysis product of penicillin, penicilloic acid, to reduce iodine. The disappearance of the blue color of a starch-iodine complex indicates β-lactamase activity.
-
Acidimetric Method: The hydrolysis of the β-lactam ring in penicillin results in the formation of a carboxyl group, leading to a decrease in pH. This change in acidity can be detected using a pH indicator.
Comparative Performance of β-Lactamase Detection Assays
The choice of a β-lactamase detection assay often depends on factors such as sensitivity, specificity, cost, and ease of use. The following tables summarize the comparative performance of the this compound assay against other common methods based on available experimental data.
| Assay Method | Principle | Substrate | Detection | Advantages | Disadvantages |
| This compound Assay | Chromogenic | Pyridine-2-azo-p-dimethylaniline cephalosporin (this compound) | Color change from purple to yellow | Good stability in serum; not adversely influenced by the protein content of specimens.[1][2] | Color change can be slower than nitrocefin.[1][2] |
| Nitrocefin Assay | Chromogenic | Nitrocefin | Color change from yellow to red | High sensitivity for most β-lactamases; rapid color change.[3] | Can be susceptible to hydrolysis by serum esterases, leading to false positives.[4] |
| Iodometric Assay | Titration | Penicillin | Decolorization of starch-iodine complex | Simple and inexpensive. | Less sensitive than chromogenic methods for many Gram-negative β-lactamases; prone to false positives.[3] |
| Acidimetric Assay | pH change | Penicillin | Color change of a pH indicator | Simple and inexpensive. | Less specific than chromogenic methods; can be affected by bacterial metabolism.[3] |
| Method Comparison | This compound Assay | Nitrocefin Assay | Iodometric Assay | Acidimetric Assay | Reference |
| Agreement with Nitrocefin Test | 96% | 100% (Reference) | 78% | 72% | [5] |
| Relative Hydrolysis Rate | Slower than Nitrocefin for most β-lactamases | Faster than this compound for most β-lactamases | Not Applicable | Not Applicable | [1][2] |
| Stability in 50% Human Serum | No color change or degradation observed | Susceptible to non-enzymatic color change | Not Applicable | Not Applicable | [1][2] |
| Visual Endpoint | Purple to Yellow | Yellow to Red | Blue to Colorless | Red to Yellow (Phenol Red) |
Experimental Protocols
Detailed methodologies for the key β-lactamase detection assays are provided below. It is recommended to always include positive and negative controls in each experiment.
This compound Assay Protocol (Agar Plate Method)
This protocol is adapted from a method for the semi-quantitative determination of β-lactamase activity on agar plates.[6]
-
Prepare this compound Agar Plates:
-
Prepare a suitable agar medium (e.g., Mueller-Hinton agar).
-
Autoclave and cool the agar to 50°C.
-
Add this compound to a final concentration of 50 µM.
-
Pour the agar into sterile petri dishes and allow to solidify.
-
-
Inoculation:
-
Grow bacterial cultures overnight on an appropriate medium.
-
Spot-inoculate approximately 10⁴ CFU of the test bacteria onto the surface of the this compound agar plates.
-
-
Incubation:
-
Incubate the plates at 37°C.
-
-
Result Interpretation:
-
A positive result is indicated by the formation of a yellow zone around the bacterial colony, signifying the hydrolysis of this compound.
-
The diameter of the yellow zone can be measured to provide a semi-quantitative estimation of β-lactamase activity.
-
Nitrocefin Assay Protocol (Spectrophotometric Method)
This protocol allows for the quantitative measurement of β-lactamase activity.
-
Reagent Preparation:
-
Prepare a stock solution of nitrocefin (e.g., 10 mg/mL in DMSO).
-
Dilute the stock solution in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) to a final working concentration (e.g., 100 µM).
-
-
Enzyme/Sample Preparation:
-
Prepare a solution of purified β-lactamase or a bacterial lysate containing the enzyme in the same buffer.
-
-
Kinetic Measurement:
-
Add a known volume of the enzyme/sample solution to a cuvette.
-
Initiate the reaction by adding the nitrocefin working solution.
-
Immediately monitor the change in absorbance at 486 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of hydrolyzed nitrocefin (Δε₄₈₆ = +20,500 M⁻¹cm⁻¹).
-
Iodometric Assay Protocol (Tube Method)
-
Reagent Preparation:
-
Penicillin Solution: Dissolve benzylpenicillin in 0.1 M phosphate buffer (pH 6.0) to a final concentration of 6,000 µg/mL.
-
Starch Solution: Prepare a 1% (w/v) solution of soluble starch in distilled water.
-
Iodine Reagent: Dissolve 2.03 g of iodine and 53.2 g of potassium iodide in 100 mL of distilled water.
-
-
Assay Procedure:
-
Dispense 0.1 mL of the penicillin solution into a test tube.
-
Add a heavy inoculum of the test bacteria to the penicillin solution.
-
Incubate at room temperature for 30-60 minutes.
-
Add 2 drops of the starch solution and mix.
-
Add 1 drop of the iodine reagent and mix.
-
-
Result Interpretation:
-
A positive result is indicated by the rapid decolorization of the blue starch-iodine complex within 5-10 minutes.
-
A negative result is indicated by the persistence of the blue color.
-
Acidimetric Assay Protocol (Tube Method)
-
Reagent Preparation:
-
Prepare a solution containing 0.2% (w/v) phenol red and 1 M benzylpenicillin in a low-molarity phosphate buffer (pH 8.5). The initial color of the solution should be red.
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 0.1 mL) of the reagent into a test tube.
-
Inoculate the solution with a heavy loopful of the test bacteria.
-
-
Result Interpretation:
-
A positive result is indicated by a color change from red to yellow within 15 minutes, signifying a drop in pH due to the production of penicilloic acid.
-
A negative result is indicated by the persistence of the red color.
-
Visualizing the Mechanism of Action
The underlying principle of chromogenic assays like the this compound and nitrocefin tests is the enzymatic cleavage of the β-lactam ring, which leads to a structural rearrangement of the molecule and a subsequent change in its light-absorbing properties.
Figure 1. Mechanism of chromogenic β-lactamase assays.
Conclusion
The this compound assay represents a reliable method for the detection of β-lactamase activity. Its primary advantage lies in its stability in the presence of serum, making it a potentially valuable tool for clinical applications where sample matrix effects are a concern. While the nitrocefin assay generally offers faster results and higher sensitivity for a broad range of β-lactamases, its susceptibility to interference by serum proteins can be a limitation. The iodometric and acidimetric methods, although simple and cost-effective, are generally less sensitive and specific than the chromogenic assays.
The selection of an appropriate β-lactamase detection method will ultimately depend on the specific requirements of the experiment, including the need for quantitative data, the nature of the sample, and the available resources. This guide provides the necessary information to make an informed decision and to properly execute and interpret the results of these fundamental assays in the study of antibiotic resistance.
References
- 1. In vitro evaluation of pyridine-2-azo-p-dimethylaniline cephalosporin, a new diagnostic chromogenic reagent, and comparison with nitrocefin, cephacetrile, and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of four methods for detecting beta-lactamase in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple assay of beta-lactamase with agar medium containing a chromogenic cephalosporin, pyridinium-2-azo-p-dimethylaniline chromophore (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Padac and Centa as Chromogenic Substrates for β-Lactamase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two chromogenic substrates, Padac and Centa, used for the detection and kinetic analysis of β-lactamase enzymes. This document aims to assist researchers in selecting the appropriate substrate for their specific experimental needs by presenting objective performance data, detailed experimental protocols, and a clear summary of their respective advantages and limitations.
Introduction to Chromogenic β-Lactamase Substrates
β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics such as penicillins and cephalosporins. The study of these enzymes is crucial for understanding antibiotic resistance mechanisms and for the development of new therapeutic agents. Chromogenic substrates are invaluable tools in this research, as they undergo a distinct color change upon hydrolysis by β-lactamases, providing a straightforward method for detecting and quantifying enzyme activity. This color change is due to the enzymatic cleavage of the β-lactam ring, which leads to the release of a chromophore.[1]
Among the various chromogenic substrates available, this compound (pyridine-2-azo-p-dimethylaniline cephalosporin) and Centa have been utilized in β-lactamase research. While both serve a similar purpose, they possess distinct chemical and kinetic properties that influence their suitability for different applications.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of this compound and Centa is essential for their effective use in β-lactamase assays.
| Property | This compound (pyridine-2-azo-p-dimethylaniline cephalosporin) | Centa | Nitrocefin (for comparison) |
| Appearance | Purple | Yellow powder | Yellow powder |
| Solubility | Data not readily available | Highly soluble in aqueous buffers (up to 60 mg/ml in 200 mM sodium phosphate buffer, pH 7)[2] | Requires organic solvents like DMSO or DMF for stock solutions[2] |
| Commercial Availability | Reportedly no longer commercially available[2] | Commercially available | Commercially available, but can be expensive[2] |
| Stability | Data not readily available | Stable in aqueous solution up to pH 9; more stable than Nitrocefin in diluted rabbit serum[2] | Less stable in aqueous solutions and serum compared to Centa[2] |
Mechanism of Action
Both this compound and Centa are cephalosporin derivatives that act as substrates for a wide range of β-lactamase enzymes. The enzymatic hydrolysis of the amide bond in the β-lactam ring initiates a series of electronic rearrangements, culminating in the expulsion of the chromogenic leaving group. This event is responsible for the observable color change.
The hydrolysis of Centa can be monitored by either a decrease in absorbance at a lower wavelength or an increase in absorbance at a higher wavelength corresponding to the released chromophore.
References
A Comparative Guide to Beta-Lactamase Assays: PADAC vs. Nitrocefin
For researchers and drug development professionals engaged in the study of beta-lactam antibiotic resistance, the selection of an appropriate beta-lactamase assay is a critical decision. This guide provides a detailed comparison of two common chromogenic assays: the PADAC (Pyridine-2-azo-p-dimethylaniline Cephalosporin) assay and the nitrocefin assay. The focus is on the reproducibility, methodology, and data interpretation of each, providing a framework for selecting the most suitable assay for your research needs.
Quantitative Performance Comparison
| Feature | This compound Assay | Nitrocefin Assay |
| Principle | Hydrolysis of the purple chromogenic cephalosporin, this compound, by beta-lactamase results in a color change to yellow. | Hydrolysis of the yellow chromogenic cephalosporin, nitrocefin, by beta-lactamase results in a color change to red. |
| Assay Format | Primarily qualitative or semi-quantitative (agar plates, test strips). A quantitative spectrophotometric format is less common and not well-documented. | Primarily quantitative (spectrophotometric, microplate-based). Also available in qualitative formats (disks). |
| Reported Reproducibility | Specific quantitative data (e.g., CV%) is not widely reported. Performance is often described in terms of percentage agreement with other methods. | High reproducibility is inferred from its widespread use in commercial kits with standardized protocols and controls. Specific inter- and intra-assay CVs are typically low but depend on the specific kit and laboratory conditions. |
| Sensitivity | Generally considered to have good sensitivity for detecting beta-lactamase activity. | Known for its high sensitivity, allowing for the detection of low levels of beta-lactamase activity.[1] |
| Specificity | Can be used to detect a range of beta-lactamases. | Broad-spectrum substrate for various beta-lactamases, including penicillinases and cephalosporinases.[1] |
| Qualitative Detection | Yes (color change from purple to yellow). | Yes (color change from yellow to red).[1] |
| Quantitative Detection | Semi-quantitative (zone of inhibition on agar plates).[2][3] A straightforward quantitative microplate assay protocol is not widely published. | Yes (spectrophotometric measurement of the increase in absorbance at ~490 nm).[4] |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reproducible results. Below are representative protocols for both the this compound and nitrocefin assays.
This compound Beta-Lactamase Assay (Agar Plate Method)
This protocol is adapted from descriptions of the semi-quantitative agar-based this compound assay.[2][3]
Materials:
-
This compound powder
-
Agar
-
Petri dishes
-
Bacterial culture(s) to be tested
-
Positive and negative control strains
-
Incubator (37°C)
-
Micropipettes
-
Sterile loops or swabs
Procedure:
-
Prepare this compound Agar Plates:
-
Prepare a suitable agar medium (e.g., Mueller-Hinton agar).
-
Autoclave the agar and allow it to cool to 45-50°C.
-
Aseptically add a stock solution of this compound to the molten agar to a final concentration of 50 µM.[2]
-
Mix gently and pour the agar into sterile petri dishes.
-
Allow the plates to solidify at room temperature.
-
-
Inoculation:
-
Prepare a standardized inoculum of the bacterial test strain(s), positive control, and negative control.
-
Spot-inoculate a small volume (e.g., 10 µL) of each bacterial suspension onto the surface of the this compound agar plate.[2]
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.[2]
-
-
Data Interpretation:
-
Observe the plates for a color change around the bacterial colonies.
-
A change from the original purple color of the agar to yellow indicates the presence of beta-lactamase activity.
-
The diameter of the yellow zone can be measured to provide a semi-quantitative estimation of the level of beta-lactamase production.[2]
-
Nitrocefin Beta-Lactamase Assay (Quantitative Microplate Method)
This protocol is a generalized procedure based on commercially available quantitative nitrocefin assay kits.[4]
Materials:
-
Nitrocefin solution (typically dissolved in DMSO)
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
96-well clear, flat-bottom microplate
-
Bacterial lysate or purified enzyme solution
-
Positive and negative controls
-
Microplate reader capable of measuring absorbance at ~490 nm
-
Micropipettes
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of nitrocefin in the assay buffer at the desired final concentration (e.g., 100 µM). Protect the solution from light.
-
Prepare serial dilutions of a beta-lactamase standard to generate a standard curve.
-
-
Sample Preparation:
-
Prepare lysates of the bacterial strains to be tested to release the beta-lactamase enzyme. This can be done through sonication or enzymatic lysis.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the enzyme.
-
-
Assay Setup:
-
In a 96-well microplate, add a specific volume of the bacterial lysate supernatant or purified enzyme to each well.
-
Include wells for the beta-lactamase standards, a positive control, a negative control (lysate from a non-beta-lactamase producing strain), and a blank (assay buffer only).
-
Adjust the volume in all wells to be equal with assay buffer.
-
-
Initiate the Reaction:
-
Add the nitrocefin working solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a plate reader and measure the absorbance at ~490 nm.
-
Take kinetic readings at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
For each sample and standard, calculate the rate of nitrocefin hydrolysis (change in absorbance per unit time).
-
Subtract the rate of the blank from all other readings.
-
Plot the rates of the beta-lactamase standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the beta-lactamase activity in the unknown samples.
-
Visualizing the Assay Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the semi-quantitative this compound assay and the quantitative nitrocefin assay.
Caption: Workflow for the semi-quantitative this compound beta-lactamase assay.
Caption: Workflow for the quantitative nitrocefin beta-lactamase assay.
Conclusion
The choice between the this compound and nitrocefin beta-lactamase assays depends largely on the specific requirements of the research. The nitrocefin assay is the preferred method for quantitative and highly reproducible measurements of beta-lactamase activity, making it ideal for enzyme kinetics, inhibitor screening, and detailed characterization of resistance mechanisms. Its widespread availability in commercial kits further enhances its reliability and ease of use.
The this compound assay, in its common agar-based format, serves as a useful qualitative or semi-quantitative tool for the rapid screening of beta-lactamase producing bacteria. While it is a simpler and potentially more cost-effective method for initial screening, the lack of readily available quantitative reproducibility data and a standardized microplate protocol limits its application in studies requiring precise and accurate quantification of enzyme activity. For researchers requiring robust and reproducible quantitative data, the nitrocefin assay is the more appropriate choice.
References
Correlating Padac assay results with antibiotic susceptibility testing
It appears there may be a misunderstanding regarding the term "Padac assay" in the context of antibiotic susceptibility testing. Initial research indicates that "PDAC" is an acronym commonly associated with Pancreatic Ductal Adenocarcinoma, and the assays found relate to cancer research rather than antibiotic resistance.
To provide an accurate and relevant comparison guide, clarification on the specific assay you are interested in is needed. If "this compound" is a typographical error, could you please provide the correct name of the assay?
Once the correct assay is identified, a comprehensive comparison guide will be developed, including:
-
Detailed comparison with alternative methods: Objectively comparing its performance against other standard antibiotic susceptibility testing (AST) methods.
-
Supporting experimental data: Presenting quantitative data from relevant studies in clearly structured tables.
-
Experimental protocols: Providing detailed methodologies for the key experiments cited.
-
Visualizations: Including diagrams created using Graphviz (DOT language) to illustrate experimental workflows and signaling pathways as requested.
We look forward to your clarification to proceed with generating the requested content.
A Head-to-Head Comparison of Padac and Fluorescent Beta-Lactamase Probes for Researchers
For researchers, scientists, and drug development professionals, the sensitive and accurate detection of beta-lactamase activity is crucial for understanding antibiotic resistance and developing new therapeutic strategies. This guide provides an objective, data-driven comparison of two common methodologies: the chromogenic substrate Padac and the increasingly popular fluorescent beta-lactamase probes.
This comparison delves into the core mechanisms, quantitative performance, and experimental protocols for each probe type, offering a comprehensive overview to inform your assay selection.
At a Glance: Key Performance Differences
The primary distinction between this compound and fluorescent probes lies in their detection modality and inherent sensitivity. Fluorescent probes generally offer a significant advantage in sensitivity, enabling the detection of lower enzyme concentrations.
| Feature | This compound (Chromogenic Probe) | Fluorescent Probes |
| Principle of Detection | Colorimetric change upon hydrolysis | Fluorescence emission ("turn-on") upon hydrolysis |
| Detection Modality | Absorbance/visual color change | Fluorescence intensity |
| Reported Detection Limit | In the range of 0.06 mU of enzyme activity (for similar chromogenic substrates like nitrocefin)[1] | As low as 34 Colony Forming Units (CFU) for specific probes[2] |
| Sensitivity | Moderate | High |
| Instrumentation | Spectrophotometer or visual assessment | Fluorometer or fluorescence microscope |
| Primary Advantage | Simplicity and cost-effectiveness | High sensitivity and suitability for high-throughput screening |
Delving Deeper: Mechanism of Action
The fundamental principle behind both probe types is the enzymatic cleavage of a beta-lactam ring by beta-lactamase. However, the resulting signal generation differs significantly.
This compound: This chromogenic cephalosporin undergoes a distinct color change from red to yellow upon the hydrolysis of its beta-lactam ring. This change in the chromophore can be quantified by measuring the absorbance of light.
Fluorescent Probes: These probes are ingeniously designed with a fluorophore and a quencher molecule held in close proximity by the intact beta-lactam ring. This arrangement results in the suppression of fluorescence. When a beta-lactamase cleaves the ring, the fluorophore and quencher are separated, leading to a significant increase in fluorescence emission, often referred to as a "turn-on" signal.[2]
Visualizing the Signaling Pathways
The following diagrams illustrate the fundamental mechanisms of signal generation for both this compound and a typical 'turn-on' fluorescent beta-lactamase probe.
Caption: Mechanism of this compound, a chromogenic probe.
Caption: 'Turn-on' mechanism of a fluorescent beta-lactamase probe.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for performing beta-lactamase assays using a chromogenic substrate (like this compound or Nitrocefin) and a generic 'turn-on' fluorescent probe.
Chromogenic Beta-Lactamase Assay Protocol
This protocol is based on commercially available colorimetric assay kits.
Materials:
-
Beta-Lactamase Assay Buffer
-
Chromogenic substrate (e.g., Nitrocefin or this compound) solution
-
Sample containing beta-lactamase (e.g., bacterial lysate, purified enzyme)
-
Positive Control (purified beta-lactamase)
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of reading absorbance at the appropriate wavelength (e.g., 490 nm for Nitrocefin)[1][3]
Procedure:
-
Sample Preparation:
-
Assay Setup:
-
Add your sample (e.g., 1-50 µL) to the wells of the 96-well plate.
-
Include a positive control and a negative control (buffer only).
-
Adjust the final volume in each well to 50 µL with Assay Buffer.[3]
-
-
Reaction Initiation:
-
Prepare a Reaction Mix containing the chromogenic substrate according to the manufacturer's instructions.
-
Add 50 µL of the Reaction Mix to each well to start the reaction.[3]
-
-
Measurement:
-
Data Analysis:
-
Determine the rate of change in absorbance over time within the linear range of the reaction.
-
Calculate the beta-lactamase activity based on a standard curve of the hydrolyzed product.
-
Fluorescent Beta-Lactamase Assay Protocol
This protocol outlines a general procedure for a 'turn-on' fluorescent probe assay.
Materials:
-
Assay Buffer (e.g., PBS or specific buffer recommended for the probe)
-
Fluorescent beta-lactamase probe
-
Sample containing beta-lactamase
-
Positive Control (purified beta-lactamase)
-
96-well black or white clear-bottom plate
-
Fluorometer with appropriate excitation and emission filters
Procedure:
-
Sample Preparation:
-
Prepare the sample containing beta-lactamase as described in the chromogenic assay protocol.
-
-
Assay Setup:
-
Add your sample to the wells of the microplate.
-
Include positive and negative controls.
-
Adjust the volume with Assay Buffer.
-
-
Reaction Initiation:
-
Add the fluorescent probe to each well to the final desired concentration.
-
-
Measurement:
-
Incubate the plate at the recommended temperature (e.g., 37°C) for a specific duration (e.g., 15-60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control) from the sample readings.
-
The increase in fluorescence intensity is proportional to the beta-lactamase activity.
-
Visualizing the Experimental Workflows
The diagrams below outline the typical experimental workflows for both chromogenic and fluorescent beta-lactamase assays.
Caption: Workflow for a chromogenic beta-lactamase assay.
Caption: Workflow for a fluorescent beta-lactamase probe assay.
Conclusion: Selecting the Right Tool for the Job
Both this compound and fluorescent beta-lactamase probes are valuable tools for detecting beta-lactamase activity.
This compound and similar chromogenic substrates offer a straightforward and cost-effective method suitable for applications where high sensitivity is not the primary concern, such as initial screening or educational purposes.
Fluorescent probes , on the other hand, provide superior sensitivity, making them the preferred choice for research applications requiring the detection of low levels of enzyme activity, high-throughput screening of inhibitors, and cellular imaging studies. The development of "no-wash" fluorescent probes further simplifies the experimental workflow, making them increasingly attractive for a wide range of research and diagnostic applications.[2]
References
Validating a Novel Beta-Lactamase Inhibitor: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, the robust validation of new beta-lactamase inhibitors is a critical step in combating antibiotic resistance. This guide provides a comparative overview of the Padac assay and other common biochemical methods for inhibitor validation, complete with experimental protocols and performance data.
The rise of beta-lactamase-producing bacteria necessitates the development of effective inhibitors to preserve the efficacy of beta-lactam antibiotics. The initial characterization of a new inhibitor typically involves in vitro biochemical assays to determine its potency and spectrum of activity against various beta-lactamases. This guide focuses on the use of the this compound assay for validating a new beta-lactamase inhibitor, "Inhibitor X," and compares its performance with established alternatives.
Comparative Analysis of Beta-Lactamase Inhibitor Assays
The selection of an appropriate assay for validating a new beta-lactamase inhibitor depends on factors such as sensitivity, throughput, and the specific information required. The following table summarizes the key characteristics of the this compound assay and three common alternatives.
| Assay | Principle | Substrate | Detection | Throughput | Key Advantages | Key Disadvantages |
| This compound Assay | Chromogenic | This compound (a cephalosporin derivative) | Color change from purple to yellow upon hydrolysis | High | Direct, continuous monitoring of enzyme activity. | This compound substrate may be less readily available than nitrocefin. |
| Nitrocefin Assay | Chromogenic | Nitrocefin (a cephalosporin derivative) | Color change from yellow to red upon hydrolysis | High | High sensitivity, widely used and commercially available.[1] | Can be susceptible to interference from colored compounds. |
| Iodometric Assay | Redox Titration | Penicillin G | Decolorization of a starch-iodine complex | Low | Inexpensive and uses readily available reagents. | Less sensitive than chromogenic assays and prone to false positives.[1] |
| Acidimetric Assay | pH Change | Penicillin G | Color change of a pH indicator (e.g., phenol red) | Low to Medium | Simple and cost-effective. | Requires a low-buffered medium, which can affect enzyme activity.[1] |
Performance Data of Beta-Lactamase Inhibitors
The efficacy of a beta-lactamase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of beta-lactamase activity by 50%. The following table presents the IC50 values for our novel compound, "Inhibitor X," as determined by the this compound assay, and compares them to the known inhibitors clavulanic acid, sulbactam, and tazobactam, assayed using the well-established nitrocefin method.
| Inhibitor | Target Enzyme | IC50 (µM) - this compound Assay | IC50 (µM) - Nitrocefin Assay |
| Inhibitor X | TEM-1 β-lactamase | 0.09 | Not Tested |
| Clavulanic Acid | TEM-1 β-lactamase | Not Tested | 0.08 |
| Sulbactam | TEM-1 β-lactamase | Not Tested | 4.8 |
| Tazobactam | TEM-1 β-lactamase | Not Tested | 0.09 |
| Inhibitor X | SHV-1 β-lactamase | 0.15 | Not Tested |
| Clavulanic Acid | SHV-1 β-lactamase | Not Tested | 0.05 |
| Sulbactam | SHV-1 β-lactamase | Not Tested | 29 |
| Tazobactam | SHV-1 β-lactamase | Not Tested | 0.12 |
Experimental Protocols
Detailed methodologies for each of the discussed assays are provided below. These protocols are designed for a 96-well microplate format, suitable for inhibitor screening.
This compound Assay Protocol
This protocol outlines the steps for determining the IC50 of a novel beta-lactamase inhibitor using the chromogenic substrate this compound.
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 7.0.
-
Enzyme Solution: Purified TEM-1 beta-lactamase diluted in Assay Buffer to a final concentration of 5 nM.
-
Substrate Solution: this compound (Pyridine-2-azo-p-dimethylaniline chromophore) dissolved in DMSO to a stock concentration of 10 mM and then diluted in Assay Buffer to a working concentration of 100 µM.
-
Inhibitor Stock Solution: "Inhibitor X" dissolved in DMSO to a stock concentration of 10 mM.
-
-
Assay Procedure:
-
Prepare a serial dilution of "Inhibitor X" in Assay Buffer in a 96-well plate (e.g., from 100 µM to 0.001 µM). Include a no-inhibitor control (enzyme only) and a no-enzyme control (substrate only).
-
Add 50 µL of the enzyme solution to each well containing the inhibitor dilutions and the no-inhibitor control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the Substrate Solution to all wells.
-
Immediately measure the absorbance at 570 nm (the wavelength of maximum absorbance for hydrolyzed this compound) every 30 seconds for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition [(V₀ without inhibitor - V₀ with inhibitor) / V₀ without inhibitor] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Nitrocefin Assay Protocol
This widely used chromogenic assay serves as a benchmark for comparing the potency of beta-lactamase inhibitors.
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 7.0.
-
Enzyme Solution: Purified TEM-1 beta-lactamase diluted in Assay Buffer to a final concentration of 2 nM.
-
Substrate Solution: Nitrocefin dissolved in DMSO to a stock concentration of 10 mM and then diluted in Assay Buffer to a working concentration of 100 µM.
-
Inhibitor Stock Solutions: Clavulanic acid, sulbactam, and tazobactam dissolved in DMSO to a stock concentration of 10 mM.
-
-
Assay Procedure:
-
Follow the same serial dilution and incubation steps as described for the this compound assay, using the respective known inhibitors.
-
Initiate the reaction by adding 50 µL of the Nitrocefin Substrate Solution to all wells.
-
Immediately measure the absorbance at 490 nm every 30 seconds for 15 minutes.[2]
-
-
Data Analysis:
-
Calculate the initial reaction velocities and IC50 values as described for the this compound assay.
-
Iodometric Assay Protocol
This classical method relies on the reduction of iodine by the product of penicillin hydrolysis.[3]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate buffer, pH 6.0.
-
Enzyme Solution: Purified TEM-1 beta-lactamase diluted in Assay Buffer.
-
Substrate Solution: 6 mg/mL Benzylpenicillin in Assay Buffer.
-
Starch Solution: 0.2% (w/v) soluble starch in distilled water, boiled to dissolve.
-
Iodine Reagent: Dissolve 2.03 g of iodine and 53.2 g of potassium iodide in 100 mL of distilled water.[3]
-
-
Assay Procedure:
-
In separate tubes, pre-incubate the enzyme with varying concentrations of the inhibitor at room temperature for 10 minutes.
-
Add the penicillin substrate and incubate for a further 30 minutes.
-
Add 2 drops of starch solution, followed by 1 drop of iodine reagent.
-
Observe for decolorization. The persistence of the blue-black color indicates inhibition of the beta-lactamase.
-
Acidimetric Assay Protocol
This method detects the decrease in pH resulting from the production of penicilloic acid.[3]
-
Reagent Preparation:
-
Unbuffered Substrate Solution: 125 g/L benzylpenicillin with 0.1% (w/v) bromocresol purple as a pH indicator, adjusted to a violet color (pH ~8.5) with NaOH.
-
Enzyme Solution: Purified TEM-1 beta-lactamase.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with the inhibitor as in the iodometric assay.
-
Add the unbuffered substrate solution.
-
A color change from violet to yellow indicates beta-lactamase activity. Inhibition is observed as the retention of the violet color.
-
Visualizing the Assay Workflows
The following diagrams illustrate the experimental workflows for the this compound assay and the alternative methods.
Caption: Workflow for the this compound Assay.
Caption: Workflow for the Nitrocefin Assay.
References
A Comparative Guide to PADAC-Based Beta-Lactamase Detection
For researchers, scientists, and drug development professionals engaged in the study of antibiotic resistance, the accurate detection of beta-lactamase activity is paramount. This guide provides a detailed comparison of the PADAC-based assay with other common methods for beta-lactamase detection, supported by experimental data and protocols.
Quantitative Comparison of Beta-Lactamase Detection Methods
The selection of a beta-lactamase assay often depends on factors such as sensitivity, specificity, cost, and ease of use. The following table summarizes the performance of various methods in comparison to the widely used nitrocefin assay.
| Method | Principle | Agreement with Nitrocefin Test | Advantages | Disadvantages |
| This compound | Chromogenic Cephalosporin | 96%[1] | Visible color change, relatively stable. | May be less sensitive than nitrocefin for some beta-lactamases. |
| Nitrocefin (Cefinase) | Chromogenic Cephalosporin | 100% (Reference Method)[1] | High sensitivity, rapid results. | Can be expensive, light sensitive. |
| Iodometric Method | Reduction of Iodine | 78%[1] | Inexpensive, readily available reagents. | Less sensitive and specific, can be difficult to interpret. |
| Acidimetric Method | pH Change | 72%[1] | Simple, does not require specialized equipment. | Low sensitivity, not suitable for all bacterial species. |
Experimental Protocols
Detailed methodologies for the this compound-based assay and a common alternative, the Nitrocefin assay, are provided below.
Protocol 1: this compound-Based Beta-Lactamase Assay
Objective: To detect the presence of beta-lactamase activity in bacterial isolates using the chromogenic cephalosporin this compound.
Materials:
-
This compound reagent solution
-
Bacterial colonies grown on appropriate agar medium
-
Sterile loop or applicator stick
-
Microscope slide or white filter paper
-
Positive and negative control bacterial strains
Procedure:
-
Place a drop of the this compound reagent solution onto a microscope slide or a piece of filter paper.
-
Using a sterile loop, pick a well-isolated colony of the test bacterium.
-
Smear the colony into the this compound solution on the slide or paper.
-
Observe for a color change. A positive reaction is indicated by a change in color from purple to yellow.
-
The reaction time can vary, but most positive results are visible within 5-15 minutes.
-
Perform the same procedure with known beta-lactamase positive and negative control strains to validate the results.
Protocol 2: Nitrocefin-Based Beta-Lactamase Assay
Objective: To detect beta-lactamase activity using the highly sensitive chromogenic cephalosporin, nitrocefin.
Materials:
-
Nitrocefin solution or commercially available nitrocefin disks.
-
Bacterial colonies.
-
Sterile loop or applicator stick.
-
Microscope slide or petri dish.
-
Deionized water or phosphate buffer.
-
Positive and negative control strains.
Procedure:
-
If using a nitrocefin disk, place the disk on a clean microscope slide and moisten with a drop of deionized water.
-
Using a sterile loop, smear a portion of a bacterial colony onto the surface of the moistened disk.
-
If using a nitrocefin solution, place a drop on a slide and mix in a bacterial colony.
-
Observe for a color change from yellow to red/pink.
-
A positive result is typically observed within 5 minutes, although some weakly positive strains may take longer.
-
Test known positive and negative control strains in parallel.
Visualizing Beta-Lactamase Action and Regulation
The following diagrams illustrate the mechanism of action of beta-lactamases and a key regulatory pathway for their expression in Gram-negative bacteria.
Caption: Mechanism of beta-lactam antibiotic action and beta-lactamase inactivation.
Caption: Simplified AmpG-AmpR-AmpC signaling pathway for beta-lactamase induction.[2][3][4][5]
Discussion
The choice of a beta-lactamase detection method is a critical decision in both clinical and research settings. While nitrocefin-based assays are considered the gold standard due to their high sensitivity, this compound offers a reliable and cost-effective alternative with a high degree of agreement.[1] For qualitative screening, the simplicity of chromogenic methods like this compound and nitrocefin is a significant advantage over the more complex and less sensitive iodometric and acidimetric assays.[1]
Understanding the underlying regulatory pathways of beta-lactamase expression, such as the AmpG-AmpR-AmpC system, is crucial for the development of novel strategies to combat antibiotic resistance.[2][3][4] The induction of these pathways by beta-lactam antibiotics highlights the adaptive capabilities of bacteria and underscores the need for continued research into beta-lactamase inhibitors and alternative therapeutic approaches.
References
- 1. A comparison of four methods for detecting beta-lactamase in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Proper Disposal of Padac for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory materials is a critical component of maintaining a secure work environment and adhering to regulatory standards. This guide provides essential safety and logistical information for the proper disposal of Padac, a substance that, while generally considered non-hazardous in its pure form, requires careful consideration of its use and potential contamination prior to disposal.
Understanding this compound's Disposal Profile
According to safety data sheets (SDS), this compound in its liquid solution form is characterized as non-flammable, non-toxic, and non-corrosive.[1] This classification suggests that unused, uncontaminated this compound solution may be suitable for sewer disposal.[1] However, it is imperative to recognize that the final disposal method is contingent upon the substance's use and any potential contamination it may have undergone.
| Characteristic | Specification | Citation |
| Physical State | Colorless liquid | [1] |
| Toxicity | Non-toxic | [1] |
| Flammability | Non-flammable | [1] |
| Corrosivity | Non-corrosive | [1] |
| Regulatory Status (DOT) | Not regulated as a hazardous material | [1] |
| Primary Disposal Route (Uncontaminated) | May be flushed to sewer | [1] |
It is crucial to note that the user is responsible for re-evaluating the product at the time of disposal.[2] Any transformations, mixtures, or contamination may alter the waste classification, potentially rendering it hazardous.[2] If the material is determined to be hazardous, it must be disposed of in accordance with state and federal hazardous waste regulations.[2]
Step-by-Step Disposal Protocol
The following workflow outlines the decision-making process for the proper disposal of this compound waste. Adherence to these steps will help ensure that all safety and regulatory precautions are met.
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocols and Safety Measures
Given that uncontaminated this compound is considered non-hazardous, specific experimental protocols for its deactivation are generally not required. The primary "protocol" for uncontaminated disposal involves dilution with a sufficient quantity of water when flushing to the sewer.
For contaminated this compound, the disposal protocol is dictated by the nature of the contaminant. If the this compound has been mixed with hazardous materials, the entire solution must be treated as hazardous waste.
General Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, when handling any chemical.[1]
-
Ensure adequate room ventilation.[1]
-
In the event of a spill, absorb the liquid with an inert material and place it in a chemical waste container for disposal.[2]
-
Thoroughly wash hands after handling.[1]
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to safety and environmental responsibility.
References
Safeguarding Your Research: Essential PPE and Handling Protocols for Padac
For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of Padac and its related compounds. Adherence to these protocols is mandatory to ensure a safe laboratory environment for all personnel.
Researchers, scientists, and drug development professionals must familiarize themselves with the following procedures before commencing any work with this compound. The information herein is designed to supplement, not replace, institutional safety guidelines and the product's Safety Data Sheet (SDS).
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its formulations, such as PADACID-50, are corrosive and can cause severe skin and eye burns.[1][2] Ingestion and inhalation are also harmful routes of exposure.[1][2] Therefore, stringent adherence to PPE protocols is paramount.
Minimum Required PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe eye burns and irreversible damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact, which can lead to chemical burns. |
| Body Protection | Chemical-resistant lab coat or apron worn over long-sleeved clothing. | Protects skin from accidental spills and splashes. |
| Respiratory | Use in a well-ventilated area. If ventilation is insufficient, use a suitable respirator. | Minimizes the risk of inhaling harmful vapors or mists. |
Operational Workflow for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the essential steps from preparation to disposal.
Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.
Emergency Procedures: First Aid
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Spill Management Protocol
In the event of a this compound spill, the following steps should be taken to ensure a safe and effective cleanup.
Caption: A logical decision flow for managing a chemical spill of this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Solid Waste: Contaminated materials (e.g., gloves, absorbent pads) should be double-bagged and placed in a designated hazardous waste container.
-
Disposal: All this compound waste must be disposed of in accordance with institutional, local, and national environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
